Pelcitoclax
Description
Properties
IUPAC Name |
3-[1-[(3R)-3-[4-[[4-[4-[3-[2-(4-chlorophenyl)-5-methyl-4-methylsulfonyl-1-propan-2-ylpyrrol-3-yl]-5-fluorophenyl]piperazin-1-yl]phenyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperidine-4-carbonyl]oxypropylphosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H66ClF4N6O11PS4/c1-38(2)68-39(3)55(82(4,73)74)53(54(68)40-11-13-43(58)14-12-40)42-33-44(59)35-48(34-42)67-29-27-66(28-30-67)47-17-15-45(16-18-47)64-84(77,78)50-19-20-51(52(36-50)83(75,76)57(60,61)62)63-46(37-81-49-9-6-5-7-10-49)23-26-65-24-21-41(22-25-65)56(69)79-31-8-32-80(70,71)72/h5-7,9-20,33-36,38,41,46,63-64H,8,21-32,37H2,1-4H3,(H2,70,71,72)/t46-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOCQCYXBYUYLH-YACUFSJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)F)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)NC(CCN7CCC(CC7)C(=O)OCCCP(=O)(O)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)F)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)N[C@H](CCN7CCC(CC7)C(=O)OCCCP(=O)(O)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H66ClF4N6O11PS4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1281.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1619923-36-2 | |
| Record name | Pelcitoclax [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1619923362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pelcitoclax | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16285 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PELCITOCLAX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/317UBD60ML | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pelcitoclax: A Technical Guide to its Mechanism of Action in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pelcitoclax (APG-1252) is a novel, potent, and selective dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL). As a BH3-mimetic, this compound restores the intrinsic mitochondrial pathway of apoptosis by disrupting the sequestration of pro-apoptotic proteins by Bcl-2 and Bcl-xL. This document provides an in-depth technical overview of the mechanism of action of this compound, summarizing key preclinical and clinical findings. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows.
Introduction
Evasion of apoptosis is a hallmark of cancer, enabling tumor cells to survive and proliferate despite cellular damage and oncogenic stress. The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members, such as Bcl-2 and Bcl-xL, are frequently overexpressed in various malignancies, contributing to tumorigenesis and therapeutic resistance. This compound is a second-generation BH3-mimetic designed to selectively inhibit both Bcl-2 and Bcl-xL, thereby promoting cancer cell death.[1][2] Notably, this compound is a prodrug that is converted to its more active metabolite, APG-1252-M1, which exhibits potent antitumor activity.[2][3] This design strategy aims to enhance the therapeutic index and reduce off-target toxicities, such as thrombocytopenia, which has been a challenge with other Bcl-xL inhibitors.[2][4]
Core Mechanism of Action: Re-engaging the Intrinsic Apoptotic Pathway
This compound functions by competitively binding to the BH3-binding groove of Bcl-2 and Bcl-xL, displacing pro-apoptotic "BH3-only" proteins like BIM and PUMA.[1][5] This disruption liberates the pro-apoptotic effector proteins BAX and BAK, which then oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[4][6] MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, initiating a caspase cascade that culminates in programmed cell death.[7][8]
Signaling Pathway
The mechanism of this compound-induced apoptosis is depicted in the following signaling pathway diagram:
Caption: this compound's apoptotic signaling pathway.
Quantitative Data
The efficacy of this compound and its active metabolite, APG-1252-M1, has been quantified through various in vitro assays.
Binding Affinity
This compound is a potent dual inhibitor of Bcl-2 and Bcl-xL with high binding affinity.
| Compound | Target | Ki (nM) |
| This compound (APG-1252) | Bcl-2 / Bcl-xL | < 1 |
Table 1: Binding affinity (Ki) of this compound for Bcl-2 and Bcl-xL.[3]
Cellular Potency (IC50)
The half-maximal inhibitory concentration (IC50) of this compound and APG-1252-M1 has been determined in a panel of cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| NCI-H146 | Small Cell Lung Cancer | This compound | 0.247 |
| NCI-H146 | Small Cell Lung Cancer | APG-1252-M1 | 0.009 |
| SNK-1 | NK/T-Cell Lymphoma | This compound | 2.652 ± 2.606 |
| SNK-1 | NK/T-Cell Lymphoma | APG-1252-M1 | 0.133 ± 0.056 |
| SNK-6 | NK/T-Cell Lymphoma | This compound | 1.568 ± 1.109 |
| SNK-6 | NK/T-Cell Lymphoma | APG-1252-M1 | 0.064 ± 0.014 |
| SNK-8 | NK/T-Cell Lymphoma | This compound | 0.557 ± 0.383 |
| SNK-8 | NK/T-Cell Lymphoma | APG-1252-M1 | 0.020 ± 0.008 |
| BON-1 | Pancreatic Neuroendocrine Tumor | APG-1252-M1 | 0.43 |
| β-TC3 | Pancreatic Neuroendocrine Tumor | APG-1252-M1 | 0.55 |
Table 2: IC50 values of this compound and its active metabolite APG-1252-M1 in various cancer cell lines.[1][4][6]
Key Experiments and Methodologies
The mechanism of action of this compound has been elucidated through a series of key experiments. The following sections detail the generalized protocols for these assays.
Apoptosis Assay (Annexin V Staining)
This assay quantifies the extent of apoptosis induced by this compound by detecting the externalization of phosphatidylserine on the cell surface.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and culture overnight. Treat cells with desired concentrations of this compound or APG-1252-M1 for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control group.
-
Cell Harvesting: Gently harvest both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Caption: Experimental workflow for Annexin V apoptosis assay.
Western Blot for Caspase Activation
This technique is used to detect the cleavage and activation of caspases, key mediators of apoptosis, following treatment with this compound.
Protocol:
-
Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST). Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved caspase-9, and cleaved PARP.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Experimental workflow for Western Blot analysis.
Co-Immunoprecipitation (Co-IP)
Co-IP is employed to demonstrate that this compound disrupts the interaction between Bcl-2/Bcl-xL and pro-apoptotic proteins like BIM.
Protocol:
-
Cell Lysis: Lyse this compound-treated and control cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the cell lysates with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody targeting one of the proteins of interest (e.g., anti-Bcl-xL) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins from the beads and analyze the eluates by Western blotting using an antibody against the interacting protein (e.g., anti-BIM). A reduced amount of co-precipitated BIM in the this compound-treated sample indicates disruption of the Bcl-xL:BIM complex.[1][5]
Xenograft Tumor Models
In vivo efficacy of this compound is assessed using xenograft models, where human cancer cells are implanted into immunocompromised mice.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined volume, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (and/or paclitaxel for combination studies) to the treatment group via a clinically relevant route (e.g., intravenous injection) according to a specified dosing schedule.[9] The control group receives a vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry) to assess target engagement and pharmacodynamic effects.
Logical Relationships and Drug Synergy
The antitumor activity of this compound is logically linked to its core mechanism and can be enhanced through combination therapies.
Caption: Logical flow of this compound's action and synergy.
This compound shows synergistic antitumor activity when combined with agents like taxanes (e.g., paclitaxel).[1] Taxanes can downregulate the anti-apoptotic protein Mcl-1, which is a known resistance factor to Bcl-2/Bcl-xL inhibitors.[1][9] By simultaneously inhibiting Bcl-2/Bcl-xL with this compound and reducing Mcl-1 levels with taxanes, a more comprehensive blockade of anti-apoptotic signaling is achieved, leading to enhanced apoptosis.
Conclusion
This compound is a promising dual Bcl-2/Bcl-xL inhibitor that effectively induces apoptosis in cancer cells. Its mechanism of action is well-defined, involving the disruption of anti-apoptotic protein complexes and the subsequent activation of the intrinsic mitochondrial apoptotic pathway. The prodrug design of this compound offers a potential advantage in mitigating on-target toxicities. Preclinical and early clinical data support its continued development as a monotherapy and in combination with other anticancer agents. This technical guide provides a comprehensive overview for researchers and drug development professionals engaged in the study of apoptosis and targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound (APG-1252, BM-1252) | Bcl-2/Bcl-xL inhibitor | Probechem Biochemicals [probechem.com]
- 4. Validate User [ashpublications.org]
- 5. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor this compound in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. ascopubs.org [ascopubs.org]
The Discovery of APG-1252: A Dual Bcl-2/Bcl-xL Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Evasion of apoptosis, or programmed cell death, is a hallmark of cancer, enabling malignant cells to survive and proliferate uncontrollably. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members such as Bcl-2 and Bcl-xL often being overexpressed in various tumors. This overexpression is linked to tumor initiation, progression, and resistance to chemotherapy.[1] Consequently, targeting these anti-apoptotic proteins has emerged as a promising therapeutic strategy. APG-1252 (Pelcitoclax) is a novel, potent, and orally bioavailable dual inhibitor of Bcl-2 and Bcl-xL, developed to induce apoptosis in cancer cells.[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical evaluation of APG-1252.
Core Discovery and Prodrug Strategy
The development of dual Bcl-2/Bcl-xL inhibitors has been hampered by on-target toxicity, particularly thrombocytopenia, due to the essential role of Bcl-xL in platelet survival.[4] To mitigate this, APG-1252 was ingeniously designed as a prodrug.[4] In its circulating form, APG-1252 has limited cell permeability. However, upon reaching the tumor microenvironment, it is converted to its active metabolite, APG-1252-M1.[1][5] This active form exhibits significantly higher potency in inducing apoptosis.[5] This innovative prodrug strategy aims to maximize anti-tumor efficacy while minimizing systemic toxicity, particularly the dose-limiting thrombocytopenia associated with previous Bcl-xL inhibitors like Navitoclax (ABT-263).[4]
Mechanism of Action
APG-1252, through its active metabolite APG-1252-M1, functions as a BH3 mimetic. It binds with high affinity to the hydrophobic groove of anti-apoptotic proteins Bcl-2 and Bcl-xL, preventing them from sequestering pro-apoptotic proteins like BIM, PUMA, BAX, and BAK.[4][5] The liberation of these pro-apoptotic effectors leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptotic cell death.[1][6]
Quantitative Data
Binding Affinity
APG-1252 and its active metabolite, APG-1252-M1, demonstrate high binding affinity to both Bcl-2 and Bcl-xL, with Ki values in the sub-nanomolar range.
| Compound | Target | Binding Affinity (Ki) |
| APG-1252-M1 | Bcl-2 | < 1 nM |
| APG-1252-M1 | Bcl-xL | < 1 nM |
Table 1: Binding affinities of the active metabolite of APG-1252 to Bcl-2 and Bcl-xL.[7]
In Vitro Anti-proliferative Activity
The anti-proliferative effects of APG-1252 and its active metabolite have been evaluated across a range of cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| NCI-H146 | Small Cell Lung Cancer (SCLC) | APG-1252 | 0.247 |
| NCI-H146 | Small Cell Lung Cancer (SCLC) | APG-1252-M1 | 0.009 |
| SNK-1 | Natural Killer/T-Cell Lymphoma | APG-1252 | 2.652 ± 2.606 |
| SNK-6 | Natural Killer/T-Cell Lymphoma | APG-1252 | 1.568 ± 1.109 |
| SNK-8 | Natural Killer/T-Cell Lymphoma | APG-1252 | 0.557 ± 0.383 |
| SNK-1 | Natural Killer/T-Cell Lymphoma | APG-1252-M1 | 0.133 ± 0.056 |
| SNK-6 | Natural Killer/T-Cell Lymphoma | APG-1252-M1 | 0.064 ± 0.014 |
| SNK-8 | Natural Killer/T-Cell Lymphoma | APG-1252-M1 | 0.020 ± 0.008 |
| BON-1 | Pancreatic Neuroendocrine Tumor | APG-1252-M1 | 0.43 |
| β-TC3 | Pancreatic Neuroendocrine Tumor | APG-1252-M1 | 0.55 |
Table 2: In vitro anti-proliferative activity of APG-1252 and its active metabolite APG-1252-M1 in various cancer cell lines.[8][9][10]
In Vivo Efficacy
Preclinical studies in xenograft models have demonstrated significant anti-tumor activity of APG-1252.
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (T/C%) |
| SNK-6 | Natural Killer/T-Cell Lymphoma | APG-1252 (65 mg/kg, twice weekly) | 13.7% - 30.7% |
| SNK-6 | Natural Killer/T-Cell Lymphoma | APG-1252 (100 mg/kg, once weekly) | 13.7% - 30.7% |
| HGC-27 | Gastric Cancer | APG-1252 + Paclitaxel | 20% |
Table 3: In vivo anti-tumor efficacy of APG-1252 in xenograft models.[4][9]
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Plating: Seed cells in opaque-walled multiwell plates (e.g., 96-well or 384-well) in their respective culture medium and incubate under standard conditions (37°C, 5% CO2).
-
Compound Treatment: Add serial dilutions of APG-1252 or APG-1252-M1 to the wells and incubate for the desired period (e.g., 72 hours).
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Apoptosis Assay (Annexin V Staining)
Annexin V staining is a common method to detect apoptotic cells by flow cytometry. It utilizes the high affinity of Annexin V for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
-
Cell Treatment: Treat cells with APG-1252 or APG-1252-M1 for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining:
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., FITC) and a viability dye such as Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells at room temperature for 15 minutes in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Xenograft Study
-
Animal Models: Utilize immunodeficient mice (e.g., nude or SCID mice).
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Drug Formulation and Administration: For intravenous administration, APG-1252 can be formulated in a vehicle such as 20% PCP (15% PEG + 5% Cremophor) and 80% PBS.
-
Treatment Regimen: Once tumors reach a specified size, randomize the animals into treatment and control groups. Administer APG-1252, a combination therapy, or vehicle control according to the planned dosing schedule (e.g., once or twice weekly).
-
Efficacy Evaluation: At the end of the study, sacrifice the animals, and excise and weigh the tumors. The anti-tumor efficacy is often expressed as the ratio of the mean tumor volume of the treated group to the control group (T/C%).
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional guidelines and regulations for the ethical use of laboratory animals.
Clinical Development
APG-1252 has progressed into clinical trials for various solid tumors and hematologic malignancies, both as a single agent and in combination with other anti-cancer therapies. A first-in-human study in patients with metastatic small-cell lung cancer and other solid tumors showed that APG-1252 was well-tolerated and demonstrated preliminary therapeutic efficacy, with an overall response rate of 6.5% and a disease control rate of 30.4%.[4] The most common treatment-related adverse events included manageable transaminase elevations and reduced platelet counts, which were less frequent with a once-weekly schedule.[4]
Clinical studies are also exploring the combination of APG-1252 with other agents. For instance, in combination with the EGFR inhibitor osimertinib for non-small cell lung cancer (NSCLC), APG-1252 has shown promising results, particularly in EGFR-TKI-naïve patients with TP53 and EGFR mutations, with an objective response rate of 87.5%.[2] Another trial investigating APG-1252 with paclitaxel in relapsed/refractory SCLC reported an objective response rate of 25%.[9]
Conclusion
APG-1252 represents a significant advancement in the development of Bcl-2 family inhibitors. Its innovative prodrug design effectively addresses the challenge of on-target thrombocytopenia associated with dual Bcl-2/Bcl-xL inhibition, potentially widening the therapeutic window. Preclinical data have consistently demonstrated its potent pro-apoptotic activity and anti-tumor efficacy in a variety of cancer models. Early clinical data are encouraging, suggesting that APG-1252, both as a monotherapy and in combination, holds promise as a valuable therapeutic option for patients with a range of solid tumors and hematologic malignancies. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies to Reduce the On‐Target Platelet Toxicity of Bcl‐xL Inhibitors: PROTACs, SNIPERs and Prodrug‐Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 5. kumc.edu [kumc.edu]
- 6. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor this compound in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (APG-1252, BM-1252) | Bcl-2/Bcl-xL inhibitor | Probechem Biochemicals [probechem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ashpublications.org [ashpublications.org]
- 10. aacrjournals.org [aacrjournals.org]
Pelcitoclax: A Technical Guide to its Pro-Apoptotic Activity in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelcitoclax (APG-1252) is a novel, potent, second-generation small molecule inhibitor that targets the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra-large (Bcl-xL).[1][2] Overexpression of these proteins is a common mechanism by which cancer cells evade apoptosis, contributing to tumor initiation, progression, and chemoresistance.[1][3] this compound, a BH3 mimetic, is designed to restore the intrinsic mitochondrial pathway of apoptosis by binding to and inhibiting Bcl-2 and Bcl-xL.[1][3] This guide provides an in-depth overview of the pro-apoptotic activity of this compound in various cancer cells, detailing its mechanism of action, experimental validation, and quantitative efficacy.
This compound is a prodrug that is converted in vivo to its more active metabolite, APG-1252-M1.[3][4] This strategy was developed to mitigate the on-target thrombocytopenia associated with Bcl-xL inhibition by previous agents.[2][5] APG-1252-M1 exhibits significantly higher concentrations in tumor tissues compared to plasma, enhancing its therapeutic index.[2][5]
Mechanism of Action: Restoring Apoptotic Signaling
This compound and its active metabolite, APG-1252-M1, function by competitively binding to the BH3-binding groove of anti-apoptotic proteins Bcl-2 and Bcl-xL. This action displaces pro-apoptotic "BH3-only" proteins like BIM and PUMA.[6][7] The liberation of these pro-apoptotic proteins leads to the activation of BAX and BAK, which then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[2][3] This critical event results in the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, including caspase-3, and cleavage of poly-ADP ribose polymerase-1 (PARP-1), ultimately executing the apoptotic program.[3][5]
Quantitative Data Presentation
The pro-apoptotic activity of this compound and its active metabolite has been quantified across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) and apoptosis induction data.
Table 1: IC50 Values of this compound and APG-1252-M1 in Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| NCI-H146 | Small Cell Lung Cancer (SCLC) | This compound | 0.247 | [6] |
| NCI-H146 | Small Cell Lung Cancer (SCLC) | APG-1252-M1 | 0.009 | [6] |
| SNK-1 | Natural Killer/T-cell Lymphoma | This compound | 2.652 ± 2.606 | [5] |
| SNK-1 | Natural Killer/T-cell Lymphoma | APG-1252-M1 | 0.133 ± 0.056 | [5] |
| SNK-6 | Natural Killer/T-cell Lymphoma | This compound | 1.568 ± 1.109 | [5] |
| SNK-6 | Natural Killer/T-cell Lymphoma | APG-1252-M1 | 0.064 ± 0.014 | [5] |
| SNK-8 | Natural Killer/T-cell Lymphoma | This compound | 0.557 ± 0.383 | [5] |
| SNK-8 | Natural Killer/T-cell Lymphoma | APG-1252-M1 | 0.020 ± 0.008 | [5] |
| BON-1 | Pancreatic Neuroendocrine Tumor | APG-1252-M1 | 0.43 | [8] |
| β-TC3 | Pancreatic Neuroendocrine Tumor | APG-1252-M1 | 0.55 | [8] |
Note: In vitro studies often utilize the active metabolite APG-1252-M1 due to the prodrug nature of this compound.[6][8]
Table 2: Apoptosis Induction by APG-1252-M1 in NCI-H446 SCLC Cells
| Treatment Duration | Concentration (nmol/L) | % Apoptotic Cells (Annexin V positive) | Reference |
| 2 hours | Not specified | Significant increase | [6] |
| 24 hours | Not specified | 60% | [6] |
| Not specified | 50 | 34.79% | [6] |
| Not specified | 200 | 58.58% | [6] |
Combination Therapies
This compound has shown synergistic anti-tumor activity when combined with other chemotherapeutic agents. A key mechanism for this synergy is the downregulation of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1) by the combination partner, which sensitizes cancer cells to Bcl-2/Bcl-xL inhibition by this compound.[6][7]
Combination with Taxanes
In preclinical models, the combination of this compound with taxanes (e.g., paclitaxel) has demonstrated enhanced anti-tumor activity.[6] Paclitaxel treatment can decrease MCL-1 levels, thereby overcoming a potential resistance mechanism to Bcl-2/Bcl-xL inhibitors.[6]
Combination with Osimertinib
In EGFR-mutant non-small cell lung cancer (NSCLC), this compound has been investigated in combination with the EGFR tyrosine kinase inhibitor (TKI) osimertinib.[9] This combination aims to overcome resistance to TKIs by targeting the downstream anti-apoptotic signaling pathways.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the pro-apoptotic activity of this compound.
Cell Viability Assays
Cell viability assays are used to determine the anti-proliferative activity of a compound.
1. CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. # G7571) [6]
-
Principle: This assay measures ATP levels, an indicator of metabolically active cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound, APG-1252-M1, or a reference compound for the desired duration (e.g., 4 days).[6]
-
Equilibrate the plate and reagents to room temperature.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curves.
-
2. Water-Soluble Tetrazolium Salt (WST) Assay (e.g., CCK-8, Shanghai Life iLab Biotechnology; Cat. # D3100L4057) [6]
-
Principle: This colorimetric assay measures the activity of cellular dehydrogenases, which reduces the WST salt to a colored formazan product.
-
Protocol:
-
Follow steps 1 and 2 from the CellTiter-Glo® protocol.
-
Add WST reagent to each well (typically 10% of the culture volume).
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate cell viability relative to untreated controls.
-
Apoptosis Assays
Annexin V/Propidium Iodide (PI) Staining [6]
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with APG-1252-M1 for the desired time and concentration.
-
Harvest cells (including supernatant) and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add fluorescently labeled Annexin V and PI.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Mechanistic Assays
Western Blotting
-
Principle: This technique is used to detect specific proteins in a sample and can be used to assess changes in the levels of apoptosis-related proteins (e.g., Bcl-2 family members, cleaved caspases, PARP-1).[5]
-
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-xL, Bcl-2, Mcl-1, cleaved caspase-3, cleaved PARP-1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Immunoassay for Protein-Protein Complexes [6]
-
Principle: An ELISA-based platform can be used to quantify the disruption of anti-apoptotic and pro-apoptotic protein complexes.
-
Protocol:
-
Coat microplate wells with a capture antibody specific for one protein in the complex (e.g., Bcl-xL).
-
Add cell lysates from treated and untreated cells.
-
Wash away unbound material.
-
Add a detection antibody specific for the interacting protein (e.g., BIM or PUMA), which is typically conjugated to an enzyme or fluorophore.
-
Add a substrate and measure the resulting signal, which is proportional to the amount of the protein-protein complex.
-
Conclusion
This compound is a promising anti-cancer agent that effectively induces apoptosis in various cancer cell types by targeting the key survival proteins Bcl-2 and Bcl-xL. Its prodrug design offers a potential solution to the hematological toxicities that have limited the development of other Bcl-xL inhibitors. The synergistic effects observed with other chemotherapeutic agents, particularly those that modulate MCL-1 levels, highlight a rational combination strategy to enhance its therapeutic efficacy. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound.
References
- 1. Facebook [cancer.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor this compound in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ascopubs.org [ascopubs.org]
Investigating the role of Pelcitoclax in overcoming venetoclax resistance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Venetoclax, a selective BCL-2 inhibitor, has revolutionized the treatment of various hematologic malignancies. However, the emergence of intrinsic and acquired resistance poses a significant clinical challenge, often driven by the upregulation of other anti-apoptotic proteins, most notably BCL-xL. This technical guide delves into the role of Pelcitoclax (APG-1252), a novel dual BCL-2/BCL-xL inhibitor, in overcoming venetoclax resistance. We provide a comprehensive overview of its mechanism of action, detailed experimental protocols for assessing its efficacy, a compilation of key quantitative data, and visual representations of the underlying molecular pathways and experimental workflows.
The Challenge of Venetoclax Resistance
Venetoclax exerts its pro-apoptotic effects by binding to the BH3-binding groove of BCL-2, thereby displacing pro-apoptotic proteins like BIM and allowing for the activation of BAX and BAK, which ultimately leads to mitochondrial outer membrane permeabilization and cell death.[1][2][3] Resistance to venetoclax can arise through various mechanisms, with the upregulation of BCL-xL being a predominant factor.[3][4] Increased levels of BCL-xL can sequester BIM that is released from BCL-2 upon venetoclax treatment, thereby neutralizing the pro-apoptotic signal and promoting cell survival.[3] Additionally, activation of signaling pathways such as the ERK/MAPK pathway has been implicated in mediating resistance.
This compound: A Dual BCL-2/BCL-xL Inhibitor to Counter Resistance
This compound (APG-1252) is a potent, orally bioavailable small molecule that functions as a dual inhibitor of both BCL-2 and BCL-xL.[5] It is a pro-drug that is converted in vivo to its active metabolite, APG-1252-M1.[6][7] By simultaneously targeting both BCL-2 and BCL-xL, this compound directly addresses the primary mechanism of venetoclax resistance.
Mechanism of Action
The primary mechanism by which this compound overcomes venetoclax resistance is through its inhibition of BCL-xL.[5][8] In venetoclax-resistant cells with high BCL-xL expression, this compound binds to and inhibits BCL-xL, preventing the sequestration of pro-apoptotic proteins like BIM. This liberation of BIM allows it to activate BAX and BAK, thereby restoring the apoptotic cascade. Furthermore, evidence suggests that this compound may also counteract resistance mechanisms involving the ERK signaling pathway.
Quantitative Data on this compound Efficacy
The following tables summarize key quantitative data from preclinical studies investigating the efficacy of this compound and its active metabolite in overcoming venetoclax resistance.
Table 1: IC50 Values of Venetoclax in Sensitive and Resistant Multiple Myeloma Cell Lines [8][9]
| Cell Line | Phenotype | Venetoclax IC50 (µM) |
| KMS27 Parental | Sensitive | ~0.01 - 0.1 |
| KMS27 Resistant Clones | Resistant | ~0.1 - 1.0 (3- to 10-fold increase) |
| KMS12PE Parental | Sensitive | ~0.01 - 0.1 |
| KMS12PE Resistant Clones | Resistant | ~0.1 - 1.0 (3- to 10-fold increase) |
Table 2: Efficacy of this compound (APG-1252-M1) in Venetoclax-Resistant Models [5]
| Cell Line / Model | Cancer Type | This compound (APG-1252-M1) IC50 | Notes |
| NCI-H146 | Small Cell Lung Cancer | 0.009 µM | Highly sensitive |
| Venetoclax-Resistant MM Clones | Multiple Myeloma | Synergistic with venetoclax | Combination Index (CI) < 0.3 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in overcoming venetoclax resistance.
Generation of Venetoclax-Resistant Cell Lines[10][11][12][13]
Objective: To develop cell line models of acquired venetoclax resistance for in vitro studies.
Protocol:
-
Cell Culture: Culture venetoclax-sensitive hematologic malignancy cell lines (e.g., KMS27, KMS12PE for multiple myeloma) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Initial Venetoclax Exposure: Begin by exposing the cells to a low concentration of venetoclax, typically at or slightly below the IC50 value.
-
Stepwise Dose Escalation: Gradually increase the concentration of venetoclax in the culture medium over a period of several months. The increments should be small enough to allow a subpopulation of cells to survive and proliferate.
-
Monitoring Resistance: Periodically assess the sensitivity of the cell population to venetoclax using a cell viability assay (see Protocol 4.2). A significant increase in the IC50 value (e.g., >3-fold) indicates the development of resistance.
-
Clonal Selection (Optional): To obtain homogenous resistant populations, single-cell cloning can be performed from the resistant bulk culture using methods like limiting dilution or fluorescence-activated cell sorting (FACS).
-
Maintenance of Resistant Lines: Once established, continuously culture the resistant cell lines in the presence of a maintenance concentration of venetoclax to retain the resistant phenotype.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)[9][14]
Objective: To determine the cytotoxic effects of this compound and venetoclax on sensitive and resistant cells and to calculate IC50 values.
Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 viable cells per well.
-
Drug Treatment: Add serial dilutions of this compound (or its active metabolite APG-1252-M1), venetoclax, or vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 5 µg/mL of methylthiatetrazolium (MTT) reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., 0.1N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V and Propidium Iodide/7-AAD Staining)[6][15]
Objective: To quantify the induction of apoptosis by this compound in venetoclax-resistant cells.
Protocol:
-
Cell Treatment: Treat venetoclax-resistant cells with this compound (or APG-1252-M1) at various concentrations and time points. Include a vehicle control and a positive control for apoptosis.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) or 7-aminoactinomycin D (7-AAD).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting[5][16][17]
Objective: To analyze the expression levels of key proteins involved in the apoptosis pathway and venetoclax resistance, such as BCL-2, BCL-xL, BIM, and components of the ERK pathway.
Protocol:
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-BCL-xL, anti-BIM, anti-p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Co-Immunoprecipitation (Co-IP)[18][19][20][21]
Objective: To investigate the protein-protein interactions, specifically the disruption of BCL-xL:BIM complexes by this compound.
Protocol:
-
Cell Lysis: Lyse treated and untreated cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against the protein of interest (e.g., anti-BCL-xL) or an isotype control antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the interacting protein (e.g., anti-BIM).
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Blockage of BCL-XL overcomes venetoclax resistance across BCL2+ lymphoid malignancies irrespective of BIM status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Tipping the balance: toward rational combination therapies to overcome venetoclax resistance in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Paper: Venetoclax Resistance Results in Broad Resistance to Majority of Anti-MM Agents Due to the Suppression of Apoptosis but Can be Overcome By BCMA-Targeted Immunotherapy [ash.confex.com]
- 9. ashpublications.org [ashpublications.org]
APG-1252-M1: A Technical Guide to the Active Metabolite of Pelcitoclax
For Researchers, Scientists, and Drug Development Professionals
Introduction
APG-1252-M1 is the potent, biologically active metabolite of the pro-drug Pelcitoclax (APG-1252).[1][2] this compound was developed as a novel dual inhibitor of the B-cell lymphoma 2 (Bcl-2) and Bcl-extra large (Bcl-xL) anti-apoptotic proteins.[1][3] The prodrug design allows for reduced platelet toxicity in circulation, a known side effect of Bcl-xL inhibition.[1] In vivo, this compound is converted to APG-1252-M1, which exhibits significant antitumor activity across a range of cancers.[3][4] This technical guide provides an in-depth overview of APG-1252-M1, including its mechanism of action, quantitative data from various studies, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Mechanism of Action
APG-1252-M1 functions as a BH3 mimetic, specifically targeting the BH3-binding groove of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[3][4] In many cancer cells, the overexpression of these proteins sequesters pro-apoptotic proteins like BIM, PUMA, BAX, and BAK, thereby preventing the initiation of apoptosis, or programmed cell death.[5][6] By binding to Bcl-2 and Bcl-xL with high affinity, APG-1252-M1 displaces these pro-apoptotic proteins.[1][7] The released BAX and BAK can then oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[2][6] This event triggers the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, activating the caspase cascade and ultimately leading to apoptosis.[3][8]
Quantitative Data
The following tables summarize the key quantitative data for APG-1252-M1 from various preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of APG-1252-M1
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H146 | Small Cell Lung Cancer | 0.009 | [1] |
| SNK-1 | Natural Killer/T-Cell Lymphoma | 0.133 ± 0.056 | [7] |
| SNK-6 | Natural Killer/T-Cell Lymphoma | 0.064 ± 0.014 | [7] |
| SNK-8 | Natural Killer/T-Cell Lymphoma | 0.020 ± 0.008 | [7] |
| AGS | Gastric Carcinoma | 1.146 ± 0.56 | [3] |
| N87 | Gastric Carcinoma | 0.9007 ± 0.23 | [3] |
| HCC2998 | Colorectal Cancer | < 1 | [2] |
| HCT116 | Colorectal Cancer | < 1 | [2] |
| SW480 | Colorectal Cancer | < 1 | [2] |
Table 2: Binding Affinity of APG-1252-M1
| Target Protein | Ki (nM) | Reference |
| Bcl-xL | 134 | [9] |
| Bcl-2 | 450 | [9] |
Table 3: Clinical Efficacy of this compound (APG-1252) in Combination Therapies
| Trial Identifier | Cancer Type | Combination Agent | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| NCT04001777 | EGFR TKI-Resistant NSCLC | Osimertinib | 15% | 80% | [10] |
| NCT04001777 | EGFR TKI-Naïve NSCLC | Osimertinib | 59.1% | 95.5% | [10] |
| NCT04001777 | EGFR-TKI-naïve with TP53 and EGFR mutations | Osimertinib | 87.5% | - | [11] |
| NCT04210037 | Relapsed/Refractory SCLC | Paclitaxel | - | - | [12][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the activity of APG-1252-M1.
Cell Viability Assay (CCK-8)
This protocol is adapted from studies evaluating the effect of APG-1252-M1 on cancer cell proliferation.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Add serial dilutions of APG-1252-M1 (or combination agents) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This protocol is based on methods used to quantify apoptosis induction by APG-1252-M1.[2][14]
-
Cell Treatment: Treat cells with the desired concentrations of APG-1252-M1 for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour. Use unstained, Annexin V-only, and PI-only controls for compensation and gating.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blot Analysis
This protocol outlines the general steps for detecting changes in protein expression and cleavage following APG-1252-M1 treatment.[2][3]
-
Protein Extraction: Treat cells with APG-1252-M1, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bcl-xL, cleaved Caspase-3, cleaved PARP, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Model
This protocol describes a general workflow for evaluating the in vivo efficacy of this compound.[1][3]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 to 10 x 10^6 cells) into the flank of immunocompromised mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (formulated for intravenous injection), a vehicle control, and any combination agents according to the specified dosing schedule (e.g., once or twice weekly).
-
Tumor Measurement: Measure the tumor volume with calipers at regular intervals.
-
Monitoring: Monitor the body weight and overall health of the animals throughout the study.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).
Visualizations
Signaling Pathway of APG-1252-M1-Induced Apoptosis
Caption: APG-1252-M1 induced apoptosis signaling pathway.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for in vitro evaluation of APG-1252-M1.
Logical Relationship of this compound to APG-1252-M1
Caption: Conversion of this compound to APG-1252-M1.
Conclusion
APG-1252-M1, the active metabolite of this compound, is a potent dual inhibitor of Bcl-2 and Bcl-xL with significant antitumor activity in a variety of preclinical models. Its mechanism of action through the intrinsic apoptosis pathway is well-characterized. The prodrug approach of this compound offers a promising strategy to mitigate the on-target toxicity associated with Bcl-xL inhibition. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working with this promising therapeutic agent. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and its active metabolite, APG-1252-M1, in various cancer types.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcl‐2/Bcl‐xl inhibitor APG‐1252‐M1 is a promising therapeutic strategy for gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bcl-2 pathway inhibition in solid tumors: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. m.youtube.com [m.youtube.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Study of APG-1252 Plus Osimertinib(AZD9291) in EGFR TKI Resistant NSCLC Patients [clin.larvol.com]
- 11. Live from ESMO 2023 | Oral Report Featuring Latest Data of this compound (APG-1252) Combined with Osimertinib Demonstrates Potential as a New Treatment Option for TP53-and EGFR-Mutant NSCLC [prnewswire.com]
- 12. Myelodysplastic syndrome study on hold, solid tumour trial terminated [clinicaltrialsarena.com]
- 13. Study of APG-1252 Plus Paclitaxel in Patients With Relapsed/Refractory Small Cell Lung Cancer [clin.larvol.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism of Pelcitoclax: A Technical Guide to BAX/BAK-Dependent Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelcitoclax (APG-1252) is a novel, potent, second-generation dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra-large (Bcl-xL).[1][2] Overexpression of Bcl-2 and Bcl-xL is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy. This compound, and its more active metabolite APG-1252-M1, function as BH3 mimetics, directly binding to and neutralizing Bcl-2 and Bcl-xL. This action unleashes the pro-apoptotic proteins BAX and BAK, leading to their oligomerization, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase-mediated cell death. This technical guide provides an in-depth overview of the mechanism of this compound-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
Quantitative Analysis of this compound Activity
The anti-proliferative and pro-apoptotic activity of this compound and its active metabolite, APG-1252-M1, have been quantified across a range of cancer cell lines and in clinical settings.
In Vitro Efficacy: Inhibition of Cancer Cell Proliferation
The half-maximal inhibitory concentration (IC50) values demonstrate the potency of this compound and APG-1252-M1 in various cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| NCI-H146 | Small-Cell Lung Cancer (SCLC) | This compound | 0.247 | [1] |
| NCI-H146 | Small-Cell Lung Cancer (SCLC) | APG-1252-M1 | 0.009 | [1] |
| AGS | Gastric Carcinoma | APG-1252-M1 | 1.146 ± 0.56 | [3] |
| NCI-N87 | Gastric Carcinoma | APG-1252-M1 | 0.9007 ± 0.23 | [3] |
| SNK-1 | Natural Killer/T-Cell Lymphoma | This compound | 2.652 ± 2.606 | [4] |
| SNK-6 | Natural Killer/T-Cell Lymphoma | This compound | 1.568 ± 1.109 | [4] |
| SNK-8 | Natural Killer/T-Cell Lymphoma | This compound | 0.557 ± 0.383 | [4] |
| SNK-1 | Natural Killer/T-Cell Lymphoma | APG-1252-M1 | 0.133 ± 0.056 | [4] |
| SNK-6 | Natural Killer/T-Cell Lymphoma | APG-1252-M1 | 0.064 ± 0.014 | [4] |
| SNK-8 | Natural Killer/T-Cell Lymphoma | APG-1252-M1 | 0.020 ± 0.008 | [4] |
Clinical Efficacy: Response in Solid Tumors
A first-in-human clinical trial of this compound in patients with locally advanced or metastatic solid tumors has shown preliminary efficacy.
| Clinical Endpoint | Result | Patient Population | Reference |
| Overall Response Rate (ORR) | 6.5% | Metastatic small-cell lung cancer and other solid tumors (N=50) | [1][2] |
| Disease Control Rate (DCR) | 30.4% | Metastatic small-cell lung cancer and other solid tumors (N=50) | [1][2] |
| Overall Response Rate (ORR) | 80.8% | EGFR-TKI-naïve NSCLC patients (this compound + Osimertinib) (N=26) | [5] |
| Overall Response Rate (ORR) | 87.5% | EGFR-TKI-naïve NSCLC patients with TP53 and EGFR mutations (this compound + Osimertinib) (N=16) | [5] |
Signaling Pathway of this compound-Induced Apoptosis
This compound triggers the intrinsic apoptotic pathway by disrupting the balance of pro- and anti-apoptotic BCL-2 family proteins at the mitochondrial membrane.
Figure 1: this compound-Induced Apoptotic Signaling Pathway. this compound is metabolized to its active form, APG-1252-M1, which inhibits Bcl-2 and Bcl-xL, leading to the activation of BAX and BAK, MOMP, and subsequent caspase-mediated apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines key experimental protocols used to characterize the activity of this compound.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: The following day, treat cells with a serial dilution of this compound or APG-1252-M1. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Annexin V Apoptosis Assay by Flow Cytometry
This method detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.
-
Cell Treatment: Seed cells and treat with this compound or APG-1252-M1 for the desired time points (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Caspase Activity Assay (e.g., Caspase-Glo® 3/7)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with this compound or APG-1252-M1.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescent signal to the number of cells or a vehicle control to determine the fold-increase in caspase-3/7 activity.
Western Blotting for Apoptosis Markers
This technique is used to detect the cleavage of key apoptotic proteins, such as caspase-3 and PARP-1.
-
Protein Extraction: Treat cells with this compound or APG-1252-M1, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against cleaved caspase-3 and cleaved PARP-1. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Analyze the band intensities to assess the extent of caspase-3 and PARP-1 cleavage.
Experimental and Logical Workflows
Visualizing the workflow of experiments and the logical progression of the mechanism of action can aid in understanding the research process.
Figure 2: Experimental Workflow for this compound Characterization. A multi-faceted approach combining in vitro, in vivo, and mechanistic studies is employed to fully elucidate the anti-cancer activity of this compound.
Figure 3: Logical Progression of this compound's Mechanism of Action. The sequential events following this compound administration culminate in the execution of the apoptotic program in cancer cells.
Conclusion
This compound represents a promising therapeutic strategy for cancers dependent on Bcl-2 and Bcl-xL for survival. Its mechanism of action, centered on the induction of BAX/BAK-dependent apoptosis, has been well-characterized through a variety of in vitro and in vivo studies. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of this compound and other BH3 mimetics. Continued investigation into the nuances of its activity and potential combination therapies will be crucial for optimizing its clinical application and overcoming resistance mechanisms.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor this compound in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. OUH - Protocols [ous-research.no]
Pelcitoclax's Disruption of BCL-xL:BIM Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pelcitoclax (also known as APG-1252) is a potent, second-generation, dual B-cell lymphoma 2 (BCL-2) and B-cell lymphoma-extra-large (BCL-xL) inhibitor being investigated for the treatment of various solid tumors and hematologic malignancies.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its role in disrupting the BCL-xL:BIM protein-protein interaction. This guide will detail the underlying signaling pathways, present quantitative data on this compound's activity, and provide comprehensive experimental protocols for key assays used to characterize its function.
Introduction: The BCL-2 Family and Apoptosis Evasion in Cancer
The BCL-2 family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[2] This family includes both pro-apoptotic proteins (e.g., BAX, BAK, BIM, PUMA) and anti-apoptotic proteins (e.g., BCL-2, BCL-xL, MCL-1).[2] In healthy cells, a delicate balance between these opposing factions dictates cell fate. However, in many cancers, this equilibrium is shifted towards survival through the overexpression of anti-apoptotic proteins like BCL-xL.[3]
BCL-xL sequesters pro-apoptotic "BH3-only" proteins, such as BIM, preventing them from activating the effector proteins BAX and BAK.[4] This sequestration is a key mechanism of apoptosis evasion, contributing to tumor progression and resistance to conventional therapies.[3] Small molecule inhibitors that mimic the BH3 domain of pro-apoptotic proteins, known as BH3 mimetics, can bind to the hydrophobic groove of anti-apoptotic proteins, displacing the sequestered BH3-only proteins and thereby initiating apoptosis.[1]
This compound is a BH3 mimetic designed to inhibit both BCL-2 and BCL-xL.[5] It is a prodrug that is converted to its active metabolite, APG-1252-M1, with this conversion being significantly higher in tumor tissues compared to plasma.[6] This tumor-targeted activation strategy aims to mitigate the on-target thrombocytopenia associated with BCL-xL inhibition.[6]
Mechanism of Action: this compound-Mediated Disruption of BCL-xL:BIM
This compound functions by competitively binding to the BH3-binding groove of BCL-xL, thereby displacing BIM.[7] Once liberated, BIM is free to activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[3]
Signaling Pathway Diagram
Caption: BCL-xL:BIM signaling pathway and this compound's point of intervention.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data for this compound and its active metabolite, APG-1252-M1, from various preclinical studies.
Table 1: Binding Affinity of this compound
| Compound | Target | Binding Affinity (Ki) | Reference |
| This compound (APG-1252) | BCL-2/BCL-xL | < 1 nM | [8] |
Table 2: In Vitro Cellular Activity of this compound and its Metabolite
| Cell Line | Cancer Type | Compound | IC50 | Reference |
| SNK-1 | NK/T-Cell Lymphoma | This compound | 2.652 ± 2.606 µM | [6] |
| SNK-6 | NK/T-Cell Lymphoma | This compound | 1.568 ± 1.109 µM | [6] |
| SNK-8 | NK/T-Cell Lymphoma | This compound | 0.557 ± 0.383 µM | [6] |
| SNK-1 | NK/T-Cell Lymphoma | APG-1252-M1 | 0.133 ± 0.056 µM | [6] |
| SNK-6 | NK/T-Cell Lymphoma | APG-1252-M1 | 0.064 ± 0.014 µM | [6] |
| SNK-8 | NK/T-Cell Lymphoma | APG-1252-M1 | 0.020 ± 0.008 µM | [6] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (T/C%) | Reference |
| SNK-6 | NK/T-Cell Lymphoma | This compound (65 mg/kg, twice weekly) | 13.7% | [6] |
| SNK-6 | NK/T-Cell Lymphoma | This compound (100 mg/kg, twice weekly) | 30.7% | [6] |
| SNK-6 | NK/T-Cell Lymphoma | This compound (65 mg/kg, once weekly) | 22.5% | [6] |
| SNK-6 | NK/T-Cell Lymphoma | This compound (100 mg/kg, once weekly) | 28.9% | [6] |
| Gastric Cancer PDXs (18 models) | Gastric Cancer | This compound | 18.7% (sensitive) - 120.0% (resistant) | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the disruption of BCL-xL:BIM complexes by this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Binding Affinity
This assay measures the direct binding of this compound to BCL-xL.
Caption: Workflow for a TR-FRET based binding assay.
-
Reagent Preparation : Prepare all reagents in a suitable assay buffer (e.g., TR-FRET buffer). This includes recombinant His-tagged BCL-xL, biotinylated BIM BH3 peptide, a terbium-labeled anti-His antibody (donor), and a streptavidin-labeled fluorophore (acceptor).
-
Compound Preparation : Prepare a serial dilution of this compound in the assay buffer.
-
Assay Plate Setup : In a low-volume 384-well plate, add the assay components in the following order:
-
This compound or vehicle control.
-
His-tagged BCL-xL.
-
Biotinylated BIM BH3 peptide.
-
A pre-mixed solution of the terbium-labeled donor and streptavidin-labeled acceptor.
-
-
Incubation : Incubate the plate at room temperature for a specified time (e.g., 2-3 hours) to allow the binding reaction to reach equilibrium.
-
Signal Detection : Read the plate on a TR-FRET enabled plate reader. The donor is excited (e.g., at 340 nm), and emission is measured at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis : Calculate the TR-FRET ratio (emission at 665 nm / emission at 620 nm). Plot the ratio against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
Co-Immunoprecipitation (Co-IP) for BCL-xL:BIM Complex Disruption
This method is used to assess the disruption of the BCL-xL:BIM complex in cells or tumor tissues following treatment with this compound.
Caption: A typical workflow for a co-immunoprecipitation experiment.
-
Sample Preparation : Treat cells in culture or tumor-bearing animals with this compound or a vehicle control for the desired time.
-
Lysis : Harvest cells or homogenize tumor tissue in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.
-
Pre-clearing : Incubate the lysate with control IgG and protein A/G-agarose or magnetic beads to reduce non-specific binding.
-
Immunoprecipitation : Incubate the pre-cleared lysate with a primary antibody specific for BCL-xL overnight at 4°C with gentle rotation.
-
Immune Complex Capture : Add protein A/G beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing : Pellet the beads by centrifugation and wash them several times with lysis buffer to remove unbound proteins.
-
Elution : Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis : Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against BIM to detect the amount of BIM that was co-immunoprecipitated with BCL-xL. A decrease in the BIM signal in the this compound-treated samples compared to the control indicates disruption of the BCL-xL:BIM complex.
Caspase-Glo® 3/7 Assay for Apoptosis Induction
This assay quantifies the activity of caspases-3 and -7, key executioners of apoptosis.
Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.
-
Cell Plating : Seed cells in a white-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation : Incubate the plate for a time course determined to be appropriate for apoptosis induction in the specific cell line.
-
Reagent Addition : Allow the plate and the Caspase-Glo® 3/7 reagent to equilibrate to room temperature. Add the Caspase-Glo® 3/7 reagent to each well in a volume equal to the cell culture medium.
-
Signal Development : Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds and then incubate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.
-
Luminescence Measurement : Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis : The luminescent signal is proportional to the amount of caspase-3/7 activity. Analyze the data to determine the dose-dependent induction of apoptosis by this compound.
Conclusion
This compound is a promising dual BCL-2/BCL-xL inhibitor that effectively disrupts the BCL-xL:BIM complex, leading to the induction of apoptosis in cancer cells. The prodrug design of this compound offers a potential solution to the dose-limiting thrombocytopenia observed with other BCL-xL inhibitors. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other BH3 mimetics in preclinical and clinical settings. Further research will continue to elucidate the full therapeutic potential of this class of drugs in the treatment of a wide range of malignancies.
References
- 1. PathSpecific™ Human BCL-XL Assay Kit, TR-FRET - Creative Biolabs [creative-biolabs.com]
- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. labs.dana-farber.org [labs.dana-farber.org]
- 4. labs.dana-farber.org [labs.dana-farber.org]
- 5. researchgate.net [researchgate.net]
- 6. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conducting Dynamic BH3 Profiling Adapted From Letai Lab [protocols.io]
- 8. assaygenie.com [assaygenie.com]
Methodological & Application
Application Notes: Pelcitoclax In Vitro Cell Viability Assays
Introduction
Pelcitoclax (also known as APG-1252) is a potent, second-generation dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra-large (Bcl-xL).[1][2] These proteins are often overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy.[1] this compound functions as a BH3-mimetic, restoring the natural process of programmed cell death (apoptosis) in cancer cells.[1] It is a prodrug that is converted in vivo to its more active metabolite, APG-1252-M1, which is typically used for in vitro studies to ensure accurate assessment of its cytotoxic potential.[3][4][5] These application notes provide a comprehensive protocol for determining the in vitro efficacy of this compound using a luminescence-based cell viability assay.
Mechanism of Action
This compound and its active metabolite exert their pro-apoptotic effects by binding to the hydrophobic grooves of Bcl-2 and Bcl-xL, thereby preventing them from sequestering pro-apoptotic proteins like BIM and PUMA.[4][6] This disruption liberates BIM and PUMA, allowing them to activate the effector proteins BAX and BAK.[4][6] Activated BAX/BAK oligomerize on the mitochondrial outer membrane, leading to its permeabilization, the release of cytochrome c, and subsequent activation of caspases, ultimately executing the apoptotic cascade.[5][6] The sensitivity of cancer cells to this compound is often correlated with the expression levels of Bcl-2 family proteins; high levels of Mcl-1, for instance, can confer resistance.[6][7]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol details the steps for assessing the effect of this compound's active metabolite, APG-1252-M1, on the viability of cancer cell lines. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.[6]
1. Materials and Reagents
-
Cancer cell lines (e.g., NCI-H146, SNK-6, BON-1)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
APG-1252-M1 (active metabolite of this compound)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Opaque-walled 96-well microplates (suitable for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Multimode plate reader with luminescence detection capability
2. Cell Culture and Seeding
-
Culture cancer cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Harvest cells during the logarithmic growth phase using Trypsin-EDTA.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (optimized for each cell line, typically 2,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
3. Compound Preparation and Treatment
-
Prepare a stock solution of APG-1252-M1 (e.g., 10 mM) in DMSO.[8]
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for the dose-response curve (e.g., 0.001 µM to 10 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Remove the medium from the seeded cells and add 100 µL of the medium containing the various concentrations of APG-1252-M1. Include wells with medium and 0.1% DMSO as a vehicle control and wells with medium only as a background control.
-
Incubate the treated plates for a specified period (e.g., 72 hours).[4]
4. Assay Procedure
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
5. Data Analysis
-
Subtract the average luminescence value from the background control wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
% Viability = (Luminescence_Treated / Luminescence_Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the half-maximal inhibitory concentration (IC50) value.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound (APG-1252) and its active metabolite (APG-1252-M1) in various human cancer cell lines.
Table 1: IC50 Values in Small-Cell Lung Cancer (SCLC)
| Cell Line | Compound | IC50 (µM) | Reference |
| NCI-H146 | This compound | 0.247 | [6] |
| NCI-H146 | APG-1252-M1 | 0.009 | [6] |
Table 2: IC50 Values in Natural Killer/T-Cell Lymphoma (NK/TCL)
| Cell Line | Compound | IC50 (µM) | Reference |
| SNK-1 | This compound | 2.652 ± 2.606 | [9] |
| SNK-1 | APG-1252-M1 | 0.133 ± 0.056 | [9] |
| SNK-6 | This compound | 1.568 ± 1.109 | [9] |
| SNK-6 | APG-1252-M1 | 0.064 ± 0.014 | [9] |
| SNK-8 | This compound | 0.557 ± 0.383 | [9] |
| SNK-8 | APG-1252-M1 | 0.020 ± 0.008 | [9] |
Table 3: IC50 Values in Neuroendocrine Neoplasm (NEN) Cell Lines (72h treatment)
| Cell Line | Compound | IC50 (µM) | Reference |
| BON-1 | APG-1252-M1 | 0.43 | [4] |
| β-TC3 | APG-1252-M1 | 0.55 | [4] |
References
- 1. Facebook [cancer.gov]
- 2. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor this compound in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Therapeutic potential of the novel Bcl-2/Bcl-XL dual inhibitor, APG1252, alone or in combination against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gemcitabine and APG-1252, a novel small molecule inhibitor of BCL-2/BCL-XL, display a synergistic antitumor effect in nasopharyngeal carcinoma through the JAK-2/STAT3/MCL-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
Measuring Apoptosis Induction by APG-1252-M1 Using Annexin V Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
APG-1252-M1 is the active metabolite of the pro-drug pelcitoclax (APG-1252), a potent small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) and Bcl-xL proteins.[1][2] These anti-apoptotic proteins are often overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy.[1] APG-1252-M1 functions as a BH3 mimetic, binding to Bcl-2 and Bcl-xL and thereby disrupting their inhibitory interaction with pro-apoptotic proteins like Bax and Bak.[3] This disruption leads to the activation of the intrinsic mitochondrial apoptosis pathway, culminating in programmed cell death.[1][3]
This application note provides a detailed protocol for assessing the pro-apoptotic activity of APG-1252-M1 in cancer cell lines using Annexin V staining followed by flow cytometry. Annexin V is a cellular protein that binds with high affinity to phosphatidylserine (PS), a phospholipid component of the cell membrane. In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Concomitant staining with a viability dye such as Propidium Iodide (PI) allows for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable (Annexin V negative, PI negative) cells.[4]
Data Presentation
The following tables summarize the quantitative effects of APG-1252-M1 on apoptosis and cell viability in various cancer cell lines as reported in preclinical studies.
Table 1: IC50 Values of APG-1252-M1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H146 | Small-Cell Lung Cancer | 0.009 | [5] |
| SNK-8 | Natural Killer/T-Cell Lymphoma | 0.020 ± 0.008 | [3] |
| SNK-6 | Natural Killer/T-Cell Lymphoma | 0.064 ± 0.014 | [3] |
| SNK-1 | Natural Killer/T-Cell Lymphoma | 0.133 ± 0.056 | [3] |
| N87 | Gastric Carcinoma | 0.9007 | [6] |
| AGS | Gastric Carcinoma | 1.146 | [6] |
Table 2: Induction of Apoptosis by APG-1252-M1 as Measured by Annexin V Staining
| Cell Line | Cancer Type | APG-1252-M1 Concentration (nmol/L) | Treatment Duration | % Apoptotic Cells (Annexin V Positive) | Reference |
| NCI-H446 | Small-Cell Lung Cancer | 50 | 24 hours | 34.79% | [5] |
| NCI-H446 | Small-Cell Lung Cancer | 200 | 24 hours | 58.58% | [5] |
| AGS | Gastric Carcinoma | 1000 (in combination with 5-FU) | 48 hours | ~54% | [7] |
| N87 | Gastric Carcinoma | 1000 (in combination with 5-FU) | 48 hours | ~46% | [7] |
| HCC2998 | Colorectal Cancer | 1000 | ~24 hours | Increased vs. control | [8] |
| HCT116 | Colorectal Cancer | 1000 | ~24 hours | Increased vs. control | [8] |
| SW480 | Colorectal Cancer | 1000 | ~24 hours | Increased vs. control | [8] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., NCI-H446, AGS, N87)
-
Complete cell culture medium
-
APG-1252-M1 (dissolved in an appropriate solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
Pipettes and tips
-
Cell culture plates/flasks
Protocol for Annexin V Staining
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
1. Cell Seeding and Treatment:
a. Seed cells in appropriate cell culture plates or flasks to achieve a confluency of 70-80% at the time of treatment. b. Allow cells to adhere and grow for 24 hours. c. Prepare serial dilutions of APG-1252-M1 in complete cell culture medium. Suggested concentration ranges for initial experiments are 10 nM to 10 µM.[5][6] d. Include the following controls:
- Untreated cells (negative control)
- Vehicle-treated cells (e.g., DMSO)
- Positive control for apoptosis (e.g., treatment with a known apoptosis inducer like staurosporine) e. Remove the old medium and add the medium containing APG-1252-M1 or controls to the cells. f. Incubate the cells for a predetermined time course (e.g., 2, 24, or 48 hours).[5][7]
2. Cell Harvesting:
a. For suspension cells:
- Transfer the cells and medium to a conical tube.
- Centrifuge at 300 x g for 5 minutes.
- Carefully aspirate the supernatant. b. For adherent cells:
- Collect the culture medium, which may contain detached apoptotic cells, into a conical tube.
- Wash the adherent cells with PBS.
- Add Trypsin-EDTA to detach the cells.
- Once detached, add complete medium to neutralize the trypsin and combine these cells with the collected supernatant from the previous step.
- Centrifuge the combined cell suspension at 300 x g for 5 minutes.
- Carefully aspirate the supernatant.
3. Staining:
a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. b. Wash the cell pellet twice with cold PBS. After each wash, centrifuge at 300 x g for 5 minutes and discard the supernatant. c. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL. d. Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube. e. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. f. Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[4]
4. Flow Cytometry Analysis:
a. After incubation, add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples on a flow cytometer as soon as possible. c. Set up appropriate compensation controls for FITC and PI to correct for spectral overlap. d. Gate on the cell population of interest, excluding debris. e. Create a quadrant plot with Annexin V-FITC on the x-axis and PI on the y-axis. f. Quantify the percentage of cells in each quadrant:
- Lower-left (Annexin V-/PI-): Live cells
- Lower-right (Annexin V+/PI-): Early apoptotic cells
- Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
- Upper-left (Annexin V-/PI+): Necrotic cells (often considered non-apoptotic)
Conclusion
The Annexin V staining assay is a robust and reliable method for quantifying the pro-apoptotic effects of APG-1252-M1. The provided protocol and data serve as a valuable resource for researchers investigating the mechanism of action of this promising anti-cancer agent. Adherence to proper controls and optimization of experimental parameters will ensure the generation of accurate and reproducible results.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bcl‐2/Bcl‐xl inhibitor APG‐1252‐M1 is a promising therapeutic strategy for gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Caspase-3/7 Activation Induced by Pelcitoclax Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for quantifying the activation of effector caspases-3 and -7 in cancer cell lines following treatment with Pelcitoclax (APG-1252), a potent dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL.
This compound is a BH3 mimetic that restores the intrinsic pathway of apoptosis in cancer cells where Bcl-2 and/or Bcl-xL are overexpressed.[1][2][3] By binding to and inhibiting these anti-apoptotic proteins, this compound allows for the activation of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.[2][4] This culminates in the activation of effector caspases-3 and -7, which are key executioners of apoptosis, cleaving a broad range of cellular substrates to orchestrate the systematic dismantling of the cell.[1][5] Monitoring the activation of caspase-3/7 is a reliable method for quantifying the induction of apoptosis by this compound.
Key Experimental Principles
The Caspase-3/7 activation assay is a widely used method to measure the activity of these key apoptosis-mediating enzymes. Commercially available kits provide a simple and robust method for this purpose, typically in a 96-well or 384-well plate format suitable for high-throughput screening.[6][7] The assay principle is based on a substrate, often a tetrapeptide sequence like DEVD, conjugated to a reporter molecule.[6][8][9] When the substrate is cleaved by active caspase-3 or -7, the reporter molecule is released, generating a detectable signal, which can be luminescence or fluorescence.[6][10] This signal is directly proportional to the amount of active caspase-3/7 in the sample.[7][11]
Data Presentation
The following tables summarize hypothetical quantitative data from a Caspase-3/7 activation assay with this compound treatment in a cancer cell line known to be dependent on Bcl-2/Bcl-xL for survival.
Table 1: Dose-Dependent Activation of Caspase-3/7 by this compound
| This compound Concentration (nM) | Mean Luminescence (RLU) | Standard Deviation | Fold Increase vs. Vehicle |
| 0 (Vehicle) | 1,500 | 150 | 1.0 |
| 1 | 2,250 | 210 | 1.5 |
| 10 | 7,500 | 680 | 5.0 |
| 50 | 22,500 | 2,100 | 15.0 |
| 100 | 45,000 | 4,200 | 30.0 |
| 200 | 60,000 | 5,500 | 40.0 |
| 500 | 63,000 | 6,000 | 42.0 |
Table 2: Time-Course of Caspase-3/7 Activation with 100 nM this compound
| Time (hours) | Mean Luminescence (RLU) | Standard Deviation | Fold Increase vs. Time 0 |
| 0 | 1,500 | 160 | 1.0 |
| 2 | 4,500 | 400 | 3.0 |
| 4 | 15,000 | 1,350 | 10.0 |
| 8 | 45,000 | 4,100 | 30.0 |
| 12 | 52,500 | 4,800 | 35.0 |
| 24 | 37,500 | 3,500 | 25.0 |
Experimental Protocols
This section provides a detailed methodology for a typical Caspase-3/7 activation assay using a commercially available luminescent kit.
Materials and Reagents
-
Cancer cell line of interest (e.g., a small-cell lung cancer line with high Bcl-2/Bcl-xL expression)
-
Complete cell culture medium
-
This compound (APG-1252)
-
Dimethyl sulfoxide (DMSO, sterile)
-
White, clear-bottom 96-well assay plates
-
Caspase-3/7 Glo® Assay Reagent (or equivalent)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Luminometer
Protocol
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a white, clear-bottom 96-well plate at a density of 1 x 104 to 2 x 104 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO as the treated wells).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 8 hours for a dose-response experiment, or various time points for a time-course experiment).
-
-
Caspase-3/7 Assay:
-
Equilibrate the Caspase-3/7 Glo® Assay Reagent and the cell plate to room temperature for at least 30 minutes before use.
-
Add 100 µL of the Caspase-3/7 Glo® Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
The integration time should be set to 0.5 to 1 second per well.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium and reagent only) from all other readings.
-
Calculate the fold increase in Caspase-3/7 activity by dividing the average luminescence of the this compound-treated wells by the average luminescence of the vehicle control wells.
-
Plot the dose-response or time-course data using appropriate software.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits Bcl-2/xL, leading to apoptosis.
Experimental Workflow for Caspase-3/7 Activation Assay
Caption: Workflow for the Caspase-3/7 activation assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Facebook [cancer.gov]
- 4. Strategies to Reduce the On‐Target Platelet Toxicity of Bcl‐xL Inhibitors: PROTACs, SNIPERs and Prodrug‐Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 7. ulab360.com [ulab360.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. promega.com [promega.com]
Application Notes and Protocols for Pelcitoclax Xenograft Model Establishment and Dosing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelcitoclax (also known as APG-1252) is a potent, second-generation dual inhibitor of B-cell lymphoma 2 (Bcl-2) and Bcl-extra large (Bcl-xL), two key anti-apoptotic proteins often overexpressed in various cancers.[1] By mimicking the activity of pro-apoptotic BH3-only proteins, this compound restores the intrinsic mitochondrial apoptotic pathway, leading to cancer cell death.[1][2][3] It is a prodrug that is converted in vivo to its active metabolite, APG-1252-M1, which demonstrates significant antitumor effects.[2][3] This design strategy aims to enhance the therapeutic window by achieving higher concentrations of the active compound within the tumor microenvironment, thereby minimizing systemic toxicities such as thrombocytopenia, which has been a limiting factor for previous Bcl-xL inhibitors.[4]
These application notes provide detailed protocols for the establishment of a cell line-derived xenograft (CDX) model using the NCI-H146 small cell lung cancer (SCLC) cell line, as well as dosing and administration of this compound for preclinical efficacy studies.
Mechanism of Action
This compound and its active metabolite, APG-1252-M1, function by binding with high affinity to the BH3-binding groove of both Bcl-2 and Bcl-xL. This action displaces pro-apoptotic proteins such as Bim, Bak, and Bax, which are normally sequestered by the anti-apoptotic proteins.[4] The liberation of these pro-apoptotic effectors leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[2][3]
Figure 1: Simplified signaling pathway of this compound-induced apoptosis.
Quantitative Data Summary
The following table summarizes the efficacy of this compound in various xenograft models as reported in preclinical studies.
| Xenograft Model | Cancer Type | Treatment | Dosing Schedule | Efficacy (Tumor Growth Inhibition) | Reference |
| HCG-27 | Gastric Cancer | This compound + Paclitaxel | Not specified | T/C Value: 20% | [2] |
| NCI-H146 | Small Cell Lung Cancer (SCLC) | This compound + Paclitaxel | Not specified | T/C Value: Not specified, enhanced antitumor activity | [2] |
| H1975 (EGFR-mutant) | Non-Small Cell Lung Cancer (NSCLC) | This compound + Docetaxel | Not specified | T/C Value: Not specified, enhanced antitumor activity | [2] |
| Lung PDX (EGFR C797S) | Lung Cancer | This compound (50 mg/kg, IV) + Docetaxel | Twice weekly | T/C Value: Not specified, enhanced antitumor activity | [2] |
| SNK-6 | Natural Killer/T-Cell Lymphoma (NK/TCL) | This compound (65 mg/kg and 100 mg/kg) | Once or twice weekly | T/C Value: 13.7% to 30.7% | [4] |
T/C Value: Treatment group tumor volume / Control group tumor volume x 100%. A lower T/C value indicates higher antitumor activity.
Experimental Protocols
Protocol 1: Establishment of NCI-H146 SCLC Xenograft Model
This protocol describes the subcutaneous implantation of NCI-H146 cells into immunodeficient mice.
Materials:
-
NCI-H146 cell line (ATCC® HTB-173™)
-
Complete growth medium: RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (Corning® or equivalent)
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude, NOD/SCID, or NSG)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Cell culture flasks, pipettes, and other standard cell culture equipment
-
Hemocytometer or automated cell counter
-
Calipers
Procedure:
-
Cell Culture: Culture NCI-H146 cells according to the supplier's recommendations. Cells grow as clusters in suspension. Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting and Preparation:
-
Collect cell clusters by centrifugation at 125 x g for 5-10 minutes.
-
Resuspend the cell pellet in sterile PBS and perform a cell count. Ensure cell viability is >90%.
-
Centrifuge the required number of cells and discard the supernatant.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice. A typical cell concentration for injection is 5 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse using an approved institutional protocol.
-
Using a 1 mL syringe with a 27-30 gauge needle, draw up the cell suspension.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the right flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the animals for tumor development. Palpable tumors should appear within 1-2 weeks.
-
Measure tumor dimensions 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Figure 2: Workflow for NCI-H146 xenograft model establishment.
Protocol 2: this compound Dosing and Administration
This protocol outlines the preparation and intravenous administration of this compound to tumor-bearing mice.
Materials:
-
This compound (APG-1252) powder
-
PEG 300
-
Cremophor EL
-
Phosphate-Buffered Saline (PBS), sterile
-
Sodium Hydroxide (NaOH) solution (for pH adjustment)
-
Sterile water for injection
-
Syringes and needles for administration (e.g., 27-30 gauge)
-
Animal balance
-
Warming lamp or pad
Procedure:
-
This compound Formulation (for Intravenous Dosing):
-
Prepare a 20% PCP solution by mixing 15% (v/v) PEG 300 and 5% (v/v) Cremophor EL.
-
Add the 20% PCP solution to the this compound powder.
-
Add 80% (v/v) PBS. Adjust the pH to between 4.5 and 9.0 using PBS or a dilute NaOH solution.
-
Vortex and sonicate the mixture until the drug is completely dissolved.[2]
-
Prepare the final dosing solution to the desired concentration based on the average weight of the mice in the treatment group (e.g., for a 50 mg/kg dose in a 20g mouse, the mouse would receive 1 mg of this compound).
-
-
Administration:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Warm the mouse, particularly the tail, using a warming lamp or pad to dilate the lateral tail veins.
-
Place the mouse in a suitable restraint device.
-
Administer the this compound solution via intravenous (IV) injection into one of the lateral tail veins.
-
-
Monitoring and Data Collection:
-
Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Continue to measure tumor volumes 2-3 times per week.
-
Record animal body weights at the same frequency as tumor measurements.
-
At the end of the study, euthanize the animals according to institutional guidelines and excise the tumors for further analysis (e.g., weight measurement, histopathology, or biomarker analysis).
-
Figure 3: Workflow for this compound dosing and monitoring in xenograft models.
Conclusion
This compound has demonstrated significant antitumor activity in a variety of preclinical xenograft models, both as a single agent and in combination with other chemotherapeutic agents.[2][4] The protocols outlined in these application notes provide a framework for researchers to establish robust xenograft models and evaluate the efficacy of this compound in a preclinical setting. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, which is crucial for the continued development of this promising anticancer agent.
References
Application Notes and Protocols for Intravenous Administration of Pelcitoclax in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelcitoclax (also known as APG-1252) is a potent, second-generation small molecule inhibitor targeting the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1][2] By mimicking the action of BH3-only proteins, this compound competitively binds to and neutralizes Bcl-2 and Bcl-xL, thereby liberating pro-apoptotic proteins like BIM, PUMA, BAX, and BAK.[3][4] This disruption of the Bcl-2/Bcl-xL-mediated sequestration of pro-apoptotic factors ultimately leads to caspase activation and programmed cell death (apoptosis) in cancer cells that are dependent on these survival proteins.[3][4] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, including non-small cell lung cancer and gastric cancer.[3][5]
These application notes provide a detailed protocol for the intravenous (IV) administration of this compound in mouse models, based on findings from preclinical research. The information is intended to guide researchers in designing and executing in vivo efficacy studies.
Mechanism of Action: Bcl-2/Bcl-xL Inhibition
This compound functions as a BH3 mimetic, targeting the hydrophobic groove of anti-apoptotic Bcl-2 and Bcl-xL proteins. This action disrupts the interaction between these anti-apoptotic proteins and pro-apoptotic effector proteins, leading to the induction of apoptosis.
Caption: Signaling pathway of this compound in inducing apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound in mice.
Table 1: Intravenous Dosing Regimens for this compound in Mice
| Dosage (mg/kg) | Frequency | Duration | Mouse Model | Reference |
| 25, 50, 100 | Once a day | 10 days | BALB/c athymic nude mice with N87 cell xenografts | [4][6] |
| 50 | Twice weekly | 21 days | NU/NU mice with NSCLC xenografts | [3] |
| 65 | Twice weekly | 21 days | Balb/c nude mice with SCLC xenografts | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Species | Notes | Reference |
| Plasma Half-life | 127 hours | Mice | Highlights a long half-life, supporting intermittent dosing. | [7] |
| Tumor Tissue Half-life | 25.2 hours | Mice | Indicates retention of the drug within the tumor. | [7] |
Experimental Protocols
1. Preparation of this compound for Intravenous Administration
A critical step for in vivo studies is the proper formulation of this compound, which has poor aqueous solubility. The following protocol has been successfully used for intravenous administration in mice.
Materials:
-
This compound (APG-1252) powder
-
Polyethylene glycol (PEG)
-
Cremophor
-
Phosphate-buffered saline (PBS)
-
Sodium hydroxide (NaOH) solution
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sonicator
-
pH meter
Procedure:
-
Prepare a 20% PCP solution by combining 15% (v/v) PEG and 5% (v/v) Cremophor.
-
In a sterile vial, add the appropriate amount of this compound powder.
-
Add the 20% PCP solution to the this compound powder.
-
Add 80% (v/v) of PBS.
-
Vortex and sonicate the mixture until the this compound is completely dissolved.
-
Measure the pH of the final solution. Adjust the pH to be within the range of 4.5 to 9.0 using a PBS-NaOH solution.
-
The final formulation is ready for intravenous administration. It is recommended to prepare this solution fresh on the day of use.[6]
2. In Vivo Antitumor Efficacy Study Workflow
The following outlines a general workflow for assessing the antitumor activity of this compound in a xenograft mouse model.
Caption: General experimental workflow for in vivo efficacy studies.
Procedure:
-
Animal Models: Utilize appropriate mouse strains for your cancer model (e.g., BALB/c nude mice for xenografts).[3] House animals in accordance with institutional guidelines and approved animal care and use protocols.
-
Tumor Cell Implantation: Subcutaneously implant cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[3]
-
Drug Administration:
-
Administer this compound intravenously via the tail vein.
-
The control group should receive the vehicle solution following the same administration schedule.
-
Follow the dosing regimens outlined in Table 1 or a study-specific optimized dose.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
The study endpoint may be a specific tumor volume, a predetermined number of treatment days, or signs of toxicity.
-
-
Data Analysis: At the end of the study, calculate tumor growth inhibition to evaluate the efficacy of this compound.
Safety and Tolerability Considerations
-
This compound, like other Bcl-xL inhibitors, can induce thrombocytopenia (reduced platelet count).[3][4] It is advisable to monitor platelet counts, especially during dose-finding studies.
-
The most common treatment-related adverse events observed in preclinical and clinical studies include elevations in transaminases and reduced platelet counts.[3][4]
-
A once-weekly dosing schedule may be better tolerated with respect to platelet toxicity compared to more frequent administrations.[3][4]
Disclaimer: These protocols are intended as a guide and should be adapted to specific experimental needs and institutional guidelines. Researchers should conduct their own dose-finding and toxicity studies to determine the optimal and safe dose for their specific cancer model and mouse strain.
References
- 1. ascopubs.org [ascopubs.org]
- 2. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor this compound in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Drug Formulation - University of Michigan [available-inventions.umich.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Therapeutic potential of the novel Bcl-2/Bcl-XL dual inhibitor, APG1252, alone or in combination against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. First-in-human study of this compound (APG-1252) in combination with paclitaxel in patients (pts) with relapsed/refractory small-cell lung cancer (R/R SCLC). - ASCO [asco.org]
Application Notes and Protocols for Dissolving Pelcitoclax in DMSO for In Vitro Studies
Introduction
Pelcitoclax (also known as APG-1252) is a potent, dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1][2][3] By binding to and inhibiting these proteins, this compound restores the intrinsic mitochondrial pathway of apoptosis in cancer cells that overexpress Bcl-2 and Bcl-xL, making it a compound of significant interest in oncology research.[3][4][5] For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubility.[2]
These application notes provide a detailed protocol for the proper dissolution and handling of this compound in DMSO to ensure solution integrity and achieve reproducible experimental results.
Data Presentation: Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for calculating the required amounts for stock solution preparation.
| Property | Value | Reference(s) |
| Molecular Weight | 1281.85 g/mol | [6] |
| Molecular Formula | C₅₇H₆₆ClF₄N₆O₁₁PS₄ | [1][2][6] |
| CAS Number | 1619923-36-2 | [1][2] |
| Solubility in DMSO | ≥ 100 mg/mL (equivalent to 78.01 mM) | [1][7] |
Experimental Protocols
Preparing a this compound Stock Solution in DMSO
This protocol details the steps to prepare a concentrated stock solution of this compound. It is critical to use high-purity, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the compound.[8][7]
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (Dimethyl Sulfoxide)
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate this compound: Before opening, allow the vial of this compound powder to warm to room temperature to prevent condensation of moisture.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder using a precision balance and place it into a sterile vial.
-
Calculate DMSO Volume: Determine the volume of DMSO needed to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). Use the following formula:
-
Volume of DMSO (mL) = [Mass of this compound (mg) / 1281.85 ( g/mol )] / [Desired Concentration (mM)]
-
-
Dissolve the Compound: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If precipitation or cloudiness is observed, gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to facilitate complete dissolution.[8] Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Preparing Working Solutions for Cell-Based Assays
The concentrated DMSO stock solution must be further diluted to a working concentration in cell culture medium. It is crucial to minimize the final DMSO concentration in the culture to avoid solvent-induced cytotoxicity. The final DMSO concentration should generally not exceed 0.5%, with 0.1% being a widely accepted limit for most cell lines.[9]
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution into fresh, pre-warmed cell culture medium to achieve the final desired treatment concentrations.
-
Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is essential to distinguish the effects of the compound from any effects of the solvent itself.
-
Immediate Use: Use the freshly prepared working solutions immediately for your in vitro experiments.
Visualizations
Signaling Pathway of this compound
This compound functions by inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. This action disrupts their ability to sequester pro-apoptotic proteins like BIM, PUMA, Bax, and Bak. The release of Bax and Bak leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, culminating in apoptosis.[5][10][11][12]
Caption: Mechanism of this compound-induced apoptosis.
Experimental Workflow for Solution Preparation
The following diagram illustrates the logical flow from receiving the compound to preparing the final working solutions for an experiment.
Caption: Workflow for preparing this compound solutions.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Facebook [cancer.gov]
- 4. This compound | C57H66ClF4N6O11PS4 | CID 76900653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. GSRS [precision.fda.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor this compound in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pelcitoclax (APG-1252)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelcitoclax (also known as APG-1252) is a potent and selective dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and Bcl-extra-large (Bcl-xL).[1][2] These proteins are often overexpressed in cancer cells, contributing to tumor initiation, progression, and chemoresistance.[3][4] this compound functions as a BH3 mimetic, restoring the intrinsic mitochondrial pathway of apoptosis by binding to and inhibiting Bcl-2 and Bcl-xL.[2] This action leads to the release of cytochrome c, activation of caspases, and ultimately, programmed cell death.[3][4] Notably, this compound is a prodrug that converts to its more active metabolite, APG-1252-M1, in vivo.[3][4][5]
This document provides detailed protocols for the preparation and storage of this compound stock solutions for research use, along with relevant technical data and experimental workflows.
Chemical and Physical Properties
| Property | Value |
| Synonyms | APG-1252, BM-1252 |
| CAS Number | 1619923-36-2 |
| Molecular Formula | C57H66ClF4N6O11PS4 |
| Molecular Weight | 1281.85 g/mol |
| Appearance | White to off-white solid |
Stock Solution Preparation
In Vitro Stock Solution (DMSO)
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is crucial to use a new, anhydrous grade of DMSO, as its hygroscopic nature can affect the solubility of this compound.[6][7]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add 0.0780 mL of DMSO to 1 mg of this compound.[5]
-
Vortex the solution thoroughly to dissolve the powder.
-
If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[6]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.[6]
Solubility Data in DMSO:
| Concentration (mM) | Volume of DMSO per 1 mg this compound | Volume of DMSO per 5 mg this compound | Volume of DMSO per 10 mg this compound |
| 1 | 0.7801 mL | 3.9006 mL | 7.8012 mL |
| 5 | 0.1560 mL | 0.7801 mL | 1.5602 mL |
| 10 | 0.0780 mL | 0.3901 mL | 0.7801 mL |
| Data sourced from MedChemExpress product information.[5] |
This compound is soluble in DMSO at concentrations ≥ 100 mg/mL (78.01 mM).[5]
In Vivo Formulation
For in vivo studies, this compound can be formulated as a suspension or a clear solution. It is recommended to prepare these formulations freshly on the day of use.
Protocol 1: Suspended Solution
-
Prepare a 10% DMSO in 90% (20% SBE-β-CD in saline) solution.
-
Add the solvents sequentially to the this compound powder.
-
The resulting solubility is approximately 2.5 mg/mL (1.95 mM).[5]
-
Ultrasonication is required to achieve a uniform suspension.[5]
Protocol 2: Clear Solution
-
Prepare a 10% DMSO in 90% corn oil solution.
-
Add the solvents sequentially to the this compound powder.
-
This method yields a clear solution with a solubility of ≥ 2.5 mg/mL (1.95 mM).[5]
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
Storage of this compound Powder:
| Temperature | Stability |
| -20°C | 3 years |
| 4°C | 2 years |
Storage of this compound Stock Solution in DMSO:
| Temperature | Stability |
| -80°C | 6 months |
| -20°C | 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to store the stock solution in single-use aliquots.[6]
Mechanism of Action and Signaling Pathway
This compound targets the anti-apoptotic proteins Bcl-2 and Bcl-xL, which are key regulators of the intrinsic apoptosis pathway. By inhibiting these proteins, this compound disrupts the sequestration of pro-apoptotic proteins like BIM, BAK, and BAX, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then activates a caspase cascade (including caspase-3 and PARP-1), culminating in apoptosis.[3][4][8]
Caption: this compound inhibits Bcl-2/Bcl-xL, inducing apoptosis.
Experimental Workflow: Cell Viability Assay
A common application for this compound stock solutions is in cell-based assays to determine its cytotoxic or anti-proliferative effects. The following is a general workflow for a cell viability assay using a tetrazolium salt-based method (e.g., WST-1 or MTT).
Caption: Workflow for a typical cell viability assay.
Protocol:
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of the this compound stock solution in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Viability Assessment: Add the viability reagent (e.g., WST-1) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the specified wavelength using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each concentration of this compound. Plot the results to calculate the half-maximal inhibitory concentration (IC50).
Disclaimer
This product is for research use only and has not been fully validated for medical applications. The information provided is for reference purposes. Researchers should optimize protocols for their specific experimental systems.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor this compound in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Investigating Pelcitoclax-Protein Interactions using Co-immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelcitoclax (also known as APG-1252) is a potent, second-generation small molecule inhibitor that targets the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra-large (Bcl-xL).[1][2][3][4] Overexpression of Bcl-2 and Bcl-xL is a common feature in many cancers, contributing to tumor cell survival and resistance to therapy.[2][5] this compound, a BH3 mimetic, restores the intrinsic apoptotic pathway by binding to Bcl-2 and Bcl-xL, thereby preventing them from sequestering pro-apoptotic proteins like BIM and PUMA.[3][6] This leads to the activation of BAX/BAK-dependent and caspase-mediated apoptosis in cancer cells.[3][4]
This application note provides a detailed protocol for utilizing co-immunoprecipitation (Co-IP) to study the protein interactions of this compound, specifically its ability to disrupt the interaction between Bcl-xL and its pro-apoptotic binding partners.
Signaling Pathway of this compound Action
This compound functions by competitively inhibiting the binding of pro-apoptotic proteins to Bcl-2 and Bcl-xL. This disruption frees pro-apoptotic proteins to initiate the mitochondrial apoptotic cascade.
Caption: this compound inhibits Bcl-xL, leading to the release of pro-apoptotic proteins and apoptosis activation.
Experimental Workflow for Co-immunoprecipitation
The following diagram outlines the key steps for investigating the effect of this compound on the interaction between a "bait" protein (e.g., Bcl-xL) and a "prey" protein (e.g., BIM).
Caption: Experimental workflow for Co-IP to study this compound's effect on protein-protein interactions.
Detailed Protocol: Co-immunoprecipitation to Detect Disruption of Bcl-xL/BIM Interaction by this compound
This protocol is designed to qualitatively and quantitatively assess the ability of this compound to disrupt the interaction between Bcl-xL and BIM in a cancer cell line known to express these proteins.
Materials and Reagents
-
Cell Line: A suitable cancer cell line (e.g., a small-cell lung cancer line)
-
This compound: Stock solution in DMSO
-
Antibodies:
-
Co-IP grade anti-Bcl-xL antibody (for immunoprecipitation)
-
Western blot grade anti-Bcl-xL antibody
-
Western blot grade anti-BIM antibody
-
Normal Rabbit/Mouse IgG (Isotype control)
-
-
Beads: Protein A/G magnetic beads or agarose beads
-
Buffers and Solutions:
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
Phosphate-Buffered Saline (PBS)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with freshly added protease and phosphatase inhibitors)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
-
Equipment:
-
Standard cell culture equipment
-
Microcentrifuge
-
Magnetic rack (if using magnetic beads)
-
End-over-end rotator
-
SDS-PAGE and Western blot equipment
-
Experimental Procedure
-
Cell Culture and Treatment: a. Plate cells to achieve 80-90% confluency on the day of the experiment. b. Treat the cells with the desired concentration of this compound (and a DMSO vehicle control) for a predetermined time (e.g., 4-6 hours).
-
Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Add ice-cold Co-IP Lysis Buffer to the cells. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new pre-chilled tube. g. Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
Lysate Pre-clearing (Optional but Recommended): a. To reduce non-specific binding, add prepared Protein A/G beads to your lysate.[7] b. Incubate for 1 hour at 4°C on an end-over-end rotator. c. Pellet the beads and discard them, keeping the supernatant.
-
Immunoprecipitation (IP): a. Normalize the protein concentration of all samples with Co-IP Lysis Buffer. b. Set aside a small aliquot of the lysate for the "Input" or "Lysate" control. c. To the remaining lysate, add the anti-Bcl-xL antibody (for the experiment) or the isotype control IgG (for the negative control). d. Incubate overnight at 4°C with gentle rotation to form the antibody-antigen complexes.[8]
-
Capture of Immuno-complexes: a. Add pre-washed Protein A/G beads to each IP reaction. b. Incubate for 2-4 hours at 4°C with gentle rotation to allow the beads to bind the antibody-antigen complexes.
-
Washing: a. Pellet the beads (using a centrifuge or magnetic rack). b. Discard the supernatant. c. Wash the beads 3-5 times with ice-cold Co-IP Wash Buffer. With each wash, resuspend the beads, pellet them, and discard the supernatant. This step is critical to remove non-specifically bound proteins.
-
Elution: a. After the final wash, remove all residual wash buffer. b. Add Elution Buffer (e.g., 2x Laemmli sample buffer) directly to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE. d. Pellet the beads, and the supernatant now contains your immunoprecipitated proteins.
-
Western Blot Analysis: a. Load the eluted samples and the "Input" control onto an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane and then probe with primary antibodies against Bcl-xL (to confirm successful immunoprecipitation of the bait) and BIM (to detect the co-immunoprecipitated prey). e. Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a table for clear comparison. Densitometry can be used to quantify the band intensities. The amount of co-immunoprecipitated BIM should be normalized to the amount of immunoprecipitated Bcl-xL.
| Treatment | Input: Bcl-xL | Input: BIM | IP: Bcl-xL | Co-IP: BIM | Normalized BIM/Bcl-xL Ratio |
| Vehicle (DMSO) | (Band Intensity) | (Band Intensity) | (Band Intensity) | (Band Intensity) | (Calculated Value) |
| This compound (X µM) | (Band Intensity) | (Band Intensity) | (Band Intensity) | (Band Intensity) | (Calculated Value) |
| Isotype IgG Control | N/A | N/A | (Band Intensity) | (Band Intensity) | N/A |
Expected Outcome: A successful experiment will show a significant decrease in the amount of BIM that is co-immunoprecipitated with Bcl-xL in the this compound-treated sample compared to the vehicle control, demonstrating the drug's ability to disrupt this protein-protein interaction. The isotype control should show no or minimal immunoprecipitation of Bcl-xL or BIM.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor this compound in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. biorxiv.org [biorxiv.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Pelcitoclax Resistance Driven by MCL-1 Upregulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address Pelcitoclax resistance mediated by the upregulation of Myeloid Cell Leukemia 1 (MCL-1).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound, MCL-1, and resistance mechanisms.
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as APG-1252) is a potent, second-generation small molecule inhibitor that targets the anti-apoptotic proteins B-cell lymphoma 2 (BCL-2) and B-cell lymphoma-extra large (BCL-xL)[1][2][3]. By binding to and inhibiting BCL-2 and BCL-xL, this compound disrupts their interaction with pro-apoptotic proteins like BIM and PUMA. This releases the pro-apoptotic proteins, which can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis (programmed cell death) in cancer cells that are dependent on BCL-2 and/or BCL-xL for survival[1][2]. This compound is a prodrug that is converted to its active metabolite, APG-1252-M1, in vivo[3][4].
Q2: What is MCL-1 and how does it contribute to cancer cell survival?
A2: Myeloid Cell Leukemia 1 (MCL-1) is another critical anti-apoptotic protein belonging to the BCL-2 family. Similar to BCL-2 and BCL-xL, MCL-1 sequesters pro-apoptotic proteins, thereby preventing them from initiating the apoptotic cascade. Overexpression of MCL-1 is a common feature in many cancers and is associated with tumor progression and resistance to various therapies[5][6].
Q3: How does MCL-1 upregulation lead to this compound resistance?
A3: this compound has a high affinity for BCL-2 and BCL-xL, but a substantially lower affinity for MCL-1[4]. When cancer cells are treated with this compound, the inhibition of BCL-2 and BCL-xL can lead to a compensatory upregulation of MCL-1. This elevated MCL-1 can then sequester the pro-apoptotic proteins that are released from BCL-2 and BCL-xL, effectively neutralizing the pro-apoptotic signal initiated by this compound and allowing the cancer cells to survive. Studies have shown that high baseline levels of MCL-1 or its upregulation following treatment correlate with reduced sensitivity to BCL-2/BCL-xL inhibitors[7][8][9].
Q4: What are the primary strategies to overcome MCL-1-mediated resistance to this compound?
A4: The main approach is to co-target MCL-1 alongside BCL-2/BCL-xL. This can be achieved through:
-
Combination with direct MCL-1 inhibitors: Small molecules that specifically bind to and inhibit MCL-1, such as S63845 or AZD5991, can be used in combination with this compound to simultaneously block all three major anti-apoptotic proteins (BCL-2, BCL-xL, and MCL-1)[6][10][11][12].
-
Combination with agents that indirectly downregulate MCL-1: Certain chemotherapeutic agents, like taxanes (e.g., paclitaxel, docetaxel), have been shown to decrease the expression of MCL-1. Combining this compound with such agents can enhance its anti-tumor activity[1][2]. Other targeted therapies, such as EGFR inhibitors like osimertinib, have also been investigated in combination with this compound[7][13][14][15][16].
Section 2: Troubleshooting Guides
This section provides structured guidance for troubleshooting common experimental challenges encountered when studying this compound resistance.
Troubleshooting Unexpected Experimental Outcomes
Issue: Cells that were initially sensitive to this compound are now showing reduced responsiveness.
Potential Cause: Upregulation of MCL-1.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced this compound efficacy.
Troubleshooting Western Blot for MCL-1 Detection
A common method to assess MCL-1 protein levels is Western blotting. Below are common issues and solutions.
| Problem | Possible Cause(s) | Solution(s) |
| No or Weak Signal | - Insufficient protein loading- Poor protein transfer- Primary antibody concentration too low- Inactive secondary antibody or substrate | - Increase the amount of protein loaded per well.- Verify transfer efficiency with Ponceau S staining.- Optimize primary antibody concentration and increase incubation time (e.g., overnight at 4°C).- Use fresh secondary antibody and substrate. |
| High Background | - Insufficient blocking- Primary or secondary antibody concentration too high- Inadequate washing | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Titrate antibody concentrations to find the optimal dilution.- Increase the number and duration of wash steps. |
| Non-specific Bands | - Primary antibody is not specific enough- Protein degradation | - Use a more specific primary antibody or one validated for the application.- Add protease inhibitors to the lysis buffer and keep samples on ice. |
Troubleshooting Immunohistochemistry (IHC) for MCL-1 Staining
IHC can be used to visualize MCL-1 expression in tissue samples. Here are some troubleshooting tips.
| Problem | Possible Cause(s) | Solution(s) |
| No or Weak Staining | - Inadequate antigen retrieval- Primary antibody not working- Tissue over-fixation | - Optimize antigen retrieval method (heat-induced or enzymatic).- Use a positive control to validate the antibody.- Adjust fixation time and method. |
| High Background | - Non-specific antibody binding- Endogenous peroxidase activity | - Use a blocking serum from the same species as the secondary antibody.- Quench endogenous peroxidase activity with hydrogen peroxide. |
| Non-specific Staining | - Cross-reactivity of secondary antibody- Hydrophobic interactions | - Use a more specific secondary antibody.- Use a buffer containing a mild detergent (e.g., Tween 20). |
Troubleshooting Annexin V Apoptosis Assay
The Annexin V assay is used to quantify apoptosis. Below are common issues and their solutions.
| Problem | Possible Cause(s) | Solution(s) |
| High percentage of Annexin V+/PI+ cells in control | - Cells were not healthy at the start of the experiment- Harsh cell handling | - Use cells in the logarithmic growth phase.- Handle cells gently during harvesting and staining. |
| Low percentage of apoptotic cells after treatment | - Insufficient drug concentration or incubation time- Cells are resistant to the drug | - Perform a dose-response and time-course experiment.- Investigate resistance mechanisms (e.g., MCL-1 upregulation). |
| High background fluorescence | - Inadequate washing- Non-specific binding of Annexin V | - Ensure proper washing steps are followed.- Use the recommended binding buffer containing calcium. |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments.
Western Blot for MCL-1 Detection
Objective: To quantify the protein expression level of MCL-1 in cell lysates.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MCL-1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-MCL-1 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Immunohistochemistry (IHC) for MCL-1
Objective: To visualize the expression and localization of MCL-1 in tissue sections.
Materials:
-
Paraffin-embedded tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution
-
Blocking serum
-
Primary antibody against MCL-1
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded ethanol series to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval in the appropriate buffer.
-
Peroxidase Blocking: Quench endogenous peroxidase activity with hydrogen peroxide.
-
Blocking: Block non-specific binding sites with blocking serum.
-
Primary Antibody Incubation: Incubate with the primary anti-MCL-1 antibody.
-
Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody.
-
Signal Amplification: Incubate with streptavidin-HRP.
-
Detection: Develop the signal with DAB substrate.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Analysis: Examine the slides under a microscope to assess MCL-1 staining intensity and localization.
Annexin V Apoptosis Assay by Flow Cytometry
Objective: To quantify the percentage of apoptotic cells following drug treatment.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound, an MCL-1 inhibitor, or the combination at the desired concentrations for the specified time. Include untreated and single-agent controls.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
Section 4: Data Presentation
This section provides examples of how to present quantitative data from experiments investigating this compound resistance and combination therapies.
In Vitro Efficacy of this compound (APG-1252-M1) in Cancer Cell Lines
| Cell Line | Cancer Type | MCL-1 Expression | IC50 (µM) | Reference |
| BON-1 | Pancreatic NET | Low | 0.43 | [9] |
| β-TC3 | Pancreatic NET | Low | 0.55 | [9] |
| NCI-H460 | NEC | High | >10 | [9] |
Preclinical In Vivo Efficacy of this compound Combination Therapy
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Reference |
| HGC-27 | Gastric Cancer | This compound + Paclitaxel | 80 | [1] |
| A375 | Melanoma | S63845 + Navitoclax | Significant inhibition (p < 0.001) | [17] |
| COLO 205 | Colon Cancer | TRA-8 + CPT-11 | Superior to single agents | [18] |
Clinical Efficacy of this compound Combination Therapy (NCT04001777)
| Patient Cohort | Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| EGFR-TKI-naïve NSCLC | This compound + Osimertinib | 80.8% | 95.5% | [14][15][16][19] |
| Osimertinib-resistant NSCLC | This compound + Osimertinib | 15% | 80% | [13][14] |
Section 5: Signaling Pathways and Experimental Workflows
This section provides visual representations of key biological processes and experimental designs using Graphviz.
Apoptosis Signaling Pathway and Inhibition by BCL-2 Family Proteins
Caption: Intrinsic apoptosis pathway and points of inhibition.
Experimental Workflow for Evaluating Combination Therapy
Caption: Workflow for assessing this compound and MCL-1 inhibitor combination.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor this compound in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of the novel Bcl-2/Bcl-XL dual inhibitor, APG1252, alone or in combination against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic activity of combined inhibition of anti-apoptotic molecules in B-cell precursor ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. A Study of APG-1252 Plus Osimertinib(AZD9291) in EGFR TKI Resistant NSCLC Patients [clin.larvol.com]
- 15. ascopubs.org [ascopubs.org]
- 16. Live from ESMO 2023 | Oral Report Featuring Latest Data of this compound (APG-1252) Combined with Osimertinib Demonstrates Potential as a New Treatment Option for TP53-and EGFR-Mutant NSCLC - [ascentage.com]
- 17. MCL1 inhibitors S63845/MIK665 plus Navitoclax synergistically kill difficult-to-treat melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Treatment of Human Colon Cancer Xenografts with TRA-8 Anti-death Receptor 5 Antibody Alone or in Combination with CPT-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Pelcitoclax-Induced Thrombocytopenia in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual BCL-2/BCL-xL inhibitor, Pelcitoclax (APG-1252), in preclinical models. The focus is on understanding and mitigating the common on-target toxicity of thrombocytopenia.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in platelet counts in our animal models after administering this compound. Is this an expected side effect?
A1: Yes, thrombocytopenia, or a decrease in platelet count, is a known and expected on-target side effect of BCL-xL inhibition.[1][2] Platelets rely on the BCL-xL protein for their survival.[1] By inhibiting BCL-xL, this compound induces apoptosis in platelets, leading to their clearance from circulation.
Q2: What is the underlying mechanism of this compound-induced thrombocytopenia?
A2: The mechanism is directly related to the inhibition of the anti-apoptotic protein BCL-xL. Platelet survival is critically dependent on BCL-xL to sequester pro-apoptotic proteins like BAK and BAX. When this compound inhibits BCL-xL, these pro-apoptotic proteins are released, triggering the intrinsic apoptotic pathway, caspase activation, and ultimately, platelet death.
Q3: How can we mitigate this compound-induced thrombocytopenia in our preclinical studies?
A3: Several strategies can be employed to manage and reduce the severity of thrombocytopenia in preclinical models:
-
Prodrug Strategy: this compound (APG-1252) is a phosphate prodrug designed for tumor-targeted activation.[3] It is converted to its active metabolite, APG-1252-M1, by phosphatases that are more active in the tumor microenvironment. This approach aims to minimize systemic exposure of the active drug to circulating platelets.[1][3] In animal cancer models, the prodrug form (APG-1252) has been reported to have 30-fold less platelet cytotoxicity than its active form (APG-1252-M1).[3]
-
Dosing Schedule Optimization: Modifying the dosing schedule can significantly impact the degree of thrombocytopenia. Clinical data for this compound suggests that a once-weekly (QW) dosing schedule results in less frequent and severe platelet reductions compared to a twice-weekly (BIW) schedule.[1][2] Implementing a lead-in dosing period with a lower initial dose before escalating to the therapeutic dose can also help mitigate the initial sharp drop in platelet counts, a strategy that has been used for the related BCL-xL inhibitor, navitoclax.
-
Combination Therapy: Using this compound in combination with other anti-cancer agents, such as taxanes or osimertinib, may allow for the use of a lower, better-tolerated dose of this compound while still achieving synergistic anti-tumor effects.[2][4]
-
Investigational Approaches (PROTACs): For research purposes, exploring Proteolysis Targeting Chimeras (PROTACs) that selectively degrade BCL-xL in cancer cells while sparing platelets is a cutting-edge strategy.[5] This approach takes advantage of the differential expression of E3 ubiquitin ligases between tumor cells and platelets.
Q4: Is the thrombocytopenia induced by this compound reversible?
A4: Yes, the thrombocytopenia is typically reversible upon cessation of treatment or with appropriate dose modifications. Platelet counts generally begin to recover as the drug is cleared and new platelets are produced.
Q5: Are there alternative investigational strategies to avoid BCL-xL inhibitor-induced thrombocytopenia?
A5: Besides PROTACs, another advanced preclinical strategy involves the use of antibody-drug conjugates (ADCs).[6][7] This approach links a BCL-xL inhibitor to a tumor-targeting antibody, aiming to deliver the cytotoxic payload specifically to cancer cells and minimize systemic exposure to platelets.[6][7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Severe and prolonged thrombocytopenia leading to adverse events in animal models. | High dose of this compound. Frequent dosing schedule (e.g., twice-weekly). | 1. Review and consider reducing the dose of this compound. 2. Switch to a once-weekly dosing schedule.[1][2] 3. Implement a lead-in dosing protocol (see Experimental Protocols section). 4. Ensure the use of the prodrug form (APG-1252) for administration.[3] |
| Variable platelet counts between animals in the same treatment group. | Inconsistent drug administration. Individual animal variability in drug metabolism or platelet turnover. | 1. Ensure precise and consistent drug formulation and administration techniques. 2. Increase the number of animals per group to improve statistical power. 3. Monitor animal health closely for any signs that could affect platelet counts. |
| Difficulty in achieving anti-tumor efficacy without significant thrombocytopenia. | The therapeutic window for the single agent may be narrow in the specific preclinical model. | 1. Explore combination therapy with another anti-cancer agent to potentially use a lower dose of this compound.[2][4] 2. Evaluate the expression levels of BCL-2, BCL-xL, and MCL-1 in your tumor model to confirm dependence on BCL-xL. |
Quantitative Data
Table 1: Representative Preclinical Platelet Toxicity of a BCL-xL/BCL-2 Dual Inhibitor Prodrug (APG-1252) vs. Active Metabolite (APG-1252-M1)
| Compound | Metric | Value | Reference |
| APG-1252 (Prodrug) | Platelet Cytotoxicity | 30-fold less than APG-1252-M1 | [3] |
| APG-1252-M1 (Active) | Platelet Cytotoxicity | 30-fold more than APG-1252 | [3] |
Table 2: Clinical Data on this compound Dosing Schedule and Thrombocytopenia in Patients with Advanced Cancers
| Dosing Schedule | Grade ≥3 Thrombocytopenia Rate | Reference |
| Twice-Weekly (BIW) | More Frequent | [1][2] |
| Once-Weekly (QW) | Less Frequent | [1][2] |
Note: This clinical data is provided as a reference for the effect of dosing schedules, as specific quantitative preclinical data for this compound was not publicly available.
Experimental Protocols
Protocol 1: Monitoring Platelet Counts in a Xenograft Mouse Model
-
Animal Model: Female Balb/c nude mice (6-8 weeks old) bearing subcutaneous tumor xenografts.
-
Drug Preparation: For intravenous (IV) administration, this compound (APG-1252) can be formulated by first adding 20% PCP (15% vol PEG + 5% vol Cremophor) to the drug, followed by 80% vol/vol PBS/PBS-NaOH. The solution should be vortexed and sonicated until completely dissolved, with a final pH between 4.5 and 9.0.[1]
-
Blood Collection:
-
Collect a baseline blood sample (e.g., 20-50 µL) from the tail vein or saphenous vein into a tube containing an anticoagulant (e.g., EDTA).
-
Following this compound administration, collect blood samples at predetermined time points (e.g., 2, 6, 24, 48, and 72 hours post-dose, and then every 2-3 days).
-
-
Platelet Counting:
-
Use an automated hematology analyzer calibrated for mouse blood to determine the platelet count.
-
Alternatively, manual counting using a hemocytometer can be performed.
-
-
Data Analysis:
-
Calculate the percentage change in platelet count from baseline for each animal.
-
Determine the platelet nadir (lowest point) and the time to recovery.
-
Compare the effects of different doses and schedules on platelet counts.
-
Protocol 2: Representative Lead-in Dosing Strategy to Mitigate Thrombocytopenia (Adapted from Navitoclax Protocols)
-
Objective: To acclimate the animals to the BCL-xL inhibitor and reduce the severity of the initial platelet drop.
-
Lead-in Phase (Days 1-7):
-
Administer a low, non-therapeutic dose of this compound (e.g., 25-50% of the target therapeutic dose).
-
Monitor platelet counts daily or every other day.
-
-
Therapeutic Phase (Day 8 onwards):
-
If the platelet count remains above a predetermined threshold (e.g., >50% of baseline), escalate to the full therapeutic dose of this compound.
-
Continue to monitor platelet counts regularly throughout the study.
-
-
Dose Interruption/Reduction Criteria:
-
Define a threshold for severe thrombocytopenia (e.g., platelet count < 100,000/µL) at which dosing should be held.
-
Resume dosing at the same or a reduced level once platelet counts have recovered to a safe level.
-
Visualizations
Caption: BCL-xL pathway in platelet survival and its disruption by this compound.
Caption: Workflow for selecting and evaluating mitigation strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor this compound in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies to Reduce the On‐Target Platelet Toxicity of Bcl‐xL Inhibitors: PROTACs, SNIPERs and Prodrug‐Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WCLC 2021 | Mini Oral - Ascentage Pharma Announces Latest Data of Its Investigational Bcl-2/Bcl-xL Inhibitor this compound (APG-1252) Combined with Osimertinib in Patients with EGFR TKI-Resistant Non-Small Cell Lung Cancer [prnewswire.com]
- 5. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors [explorationpub.com]
- 6. BCL-XL–targeting antibody-drug conjugates are active in preclinical models and mitigate on-mechanism toxicity of small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BCL-XL-targeting antibody-drug conjugates are active in preclinical models and mitigate on-mechanism toxicity of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pelcitoclax Dosage for In Vivo Xenograft Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Pelcitoclax (also known as APG-1252) dosage for in vivo xenograft studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (APG-1252) is a potent, dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra-large (Bcl-xL).[1][2][3][4] As a BH3 mimetic, this compound mimics the activity of pro-apoptotic BH3-only proteins, binding to and inhibiting Bcl-2 and Bcl-xL.[3] This action restores the intrinsic mitochondrial apoptosis pathway, leading to programmed cell death in cancer cells that overexpress these anti-apoptotic proteins.[2][3][5]
Q2: What is the significance of this compound being a prodrug?
A2: this compound is a prodrug that is converted to its active metabolite, APG-1252-M1, by esterases.[2][6] This conversion is significantly higher in tumor tissues compared to plasma.[2][6][7] This targeted activation is a key design feature to minimize systemic toxicity, particularly thrombocytopenia (a reduction in platelets), which is a known on-target toxicity of Bcl-xL inhibition.[2][6][8] The parent compound, this compound, has limited cellular permeability, which also helps to reduce premature drug release and conversion in circulation.[2][9]
Q3: What are the typical dosage ranges and administration routes for this compound in xenograft studies?
A3: Based on preclinical studies, this compound is typically administered intravenously (i.v.).[1][2] Effective dosage ranges in various xenograft models have been reported between 25 mg/kg and 100 mg/kg.[1][6] The dosing schedule can vary from once daily for a short duration (e.g., 10 days) to once or twice weekly for longer treatment periods.[1][2][6][10] The long half-life of this compound in plasma (approximately 127 hours) and tumor tissues (approximately 25.2 hours) supports intermittent dosing schedules.[6]
Q4: What types of cancer models have shown sensitivity to this compound in vivo?
A4: Preclinical studies have demonstrated the antitumor activity of this compound in a variety of xenograft models, including:
-
Non-Small Cell Lung Cancer (NSCLC)[2]
-
Gastric Cancer[2]
-
Natural Killer/T-Cell Lymphoma (NK/TCL)[6]
-
Colon and Breast Cancer[10]
-
Acute Lymphoblastic Leukemia (ALL)[10]
-
Mantle Cell Lymphoma (MCL) and Myeloproliferative Neoplasms (MPNs)[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Suboptimal Antitumor Efficacy | Insufficient Dosage or Dosing Frequency | Gradually increase the dose within the recommended range (e.g., starting from 25-50 mg/kg and escalating to 100 mg/kg). Consider increasing the dosing frequency from once weekly to twice weekly.[6][10] |
| Tumor Model Insensitivity | Confirm the expression of Bcl-2 and Bcl-xL in your xenograft model. This compound efficacy is correlated with the levels of BCL-xL complexes.[2][4] Consider using cell lines known to be sensitive to Bcl-2/Bcl-xL inhibition. | |
| Poor Drug Formulation/Solubility | Ensure proper reconstitution of the lyophilized powder. For intravenous injection, follow established protocols for solubilizing the compound. If precipitation occurs, gentle heating and/or sonication may aid dissolution.[1] | |
| Significant Animal Weight Loss or Signs of Toxicity | On-Target Toxicity (Thrombocytopenia) | Although the prodrug design mitigates this, monitor for signs of bleeding or bruising. Consider reducing the dosage or switching to a less frequent dosing schedule (e.g., from twice weekly to once weekly).[2][4] |
| Off-Target Toxicity | Review the vehicle control group for any adverse effects. Ensure the formulation is well-tolerated. Consider performing a pilot study with a small number of animals to establish the maximum tolerated dose (MTD) in your specific model. | |
| Drug Formulation Issues | Improperly prepared formulation can lead to toxicity. Re-evaluate the preparation protocol, ensuring the correct solvents and concentrations are used.[1] | |
| Inconsistent Results Between Experiments | Variability in Tumor Engraftment and Growth | Standardize the tumor implantation procedure. Ensure tumors reach a consistent size before initiating treatment. Randomize animals into treatment and control groups. |
| Inconsistent Drug Preparation or Administration | Prepare fresh drug solutions for each experiment. Ensure accurate dosing based on individual animal body weight. Standardize the intravenous injection technique. | |
| Animal Health Status | Use healthy, age-matched animals for all experiments. Monitor animal health closely throughout the study. |
Data Presentation
Table 1: Summary of this compound In Vivo Xenograft Studies
| Xenograft Model | Dosage | Dosing Schedule | Administration Route | Observed Outcome | Reference |
| N87 (Gastric) | 25, 50, 100 mg/kg | Once daily for 10 days | Intravenous (i.v.) | Dose-dependent inhibition of tumor growth. | [1] |
| HCG-27 (Gastric) | 50 mg/kg | Twice weekly (BIW) for 21 days | Intravenous (i.v.) | Significant tumor growth inhibition, enhanced when combined with paclitaxel. | [2] |
| H146 (SCLC) | 50 mg/kg | Twice weekly (BIW) | Intravenous (i.v.) | Enhanced antitumor activity when combined with docetaxel. | [2] |
| Lung PDX (LUPF104) | 50 mg/kg | Twice weekly (BIW) for 52 days | Intravenous (i.v.) | Tumor growth inhibition. | [2][7] |
| SNK-6 (NK/TCL) | 65, 100 mg/kg | Once or twice weekly | Not Specified | Significant antitumor effects with T/C% values from 13.7% to 30.7%. | [6] |
| Multiple Models | Not Specified | Once or twice weekly | Not Specified | Complete and persistent tumor regression. | [10] |
T/C%: Tumor growth in treated group / Tumor growth in control group, expressed as a percentage.
Experimental Protocols
1. This compound Formulation for Intravenous Administration
This is a general protocol and may require optimization for your specific experimental setup.
-
Reconstitution: Allow the lyophilized this compound powder to reach room temperature.
-
Solubilization: A common formulation involves a multi-step process. For example:
-
Dissolve this compound in a small amount of DMSO (e.g., 10% of the final volume).
-
Add a solubilizing agent such as corn oil or a solution of (20% SBE-β-CD in Saline) to the DMSO-drug mixture.[1]
-
Vortex or sonicate the solution until the drug is completely dissolved. A clear solution is ideal for intravenous injection.[1]
-
-
Final Volume: Adjust the final volume with a suitable vehicle (e.g., saline or corn oil) to achieve the desired final drug concentration.
-
Administration: Administer the freshly prepared solution intravenously to the xenograft-bearing mice. The injection volume should be calculated based on the animal's body weight (e.g., 100 µL for a 20g mouse).
2. General In Vivo Xenograft Study Protocol
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under appropriate conditions.
-
Harvest cells during the logarithmic growth phase.
-
Implant a specified number of cells (e.g., 5 x 10^6) subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment Initiation:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into control and treatment groups.
-
Begin treatment with this compound and/or other agents as per the study design.
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and animal body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate tumor growth inhibition (TGI) or T/C% to evaluate efficacy.
-
Visualizations
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: General workflow for an in vivo xenograft study with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor this compound in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Strategies to Reduce the On‐Target Platelet Toxicity of Bcl‐xL Inhibitors: PROTACs, SNIPERs and Prodrug‐Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. A Study of this compound (APG-1252) in Patients With Neuroendocrine Tumors - National Brain Tumor Society [trials.braintumor.org]
Pelcitoclax solubility issues and solutions for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Pelcitoclax (also known as APG-1252) for cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and Bcl-extra large (Bcl-xL).[1][2] As a BH3 mimetic, it mimics the function of pro-apoptotic BH3-only proteins, binding to and neutralizing Bcl-2 and Bcl-xL.[1] This action restores the intrinsic mitochondrial pathway of apoptosis, leading to the release of cytochrome c, activation of caspases, and ultimately, programmed cell death in cancer cells that overexpress Bcl-2 and Bcl-xL.[3][4] this compound is a prodrug that is converted to its more active metabolite, APG-1252-M1, which exhibits significant antitumor effects.[2][3]
Q2: What is the primary solvent for dissolving this compound for in vitro studies?
A2: The recommended primary solvent for dissolving this compound for in vitro cell culture experiments is Dimethyl Sulfoxide (DMSO).[5][6][7] It is crucial to use newly opened, high-purity, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the compound.[5][7]
Q3: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I prevent it?
A3: Precipitation of this compound in aqueous cell culture medium is a common issue due to its low aqueous solubility. This can occur if the final concentration of DMSO in the medium is too low to maintain solubility or if the stock solution is not properly prepared. To prevent this, ensure that the final concentration of DMSO in your cell culture medium does not adversely affect your cells (typically ≤ 0.5%). It is also recommended to prepare fresh dilutions of this compound from a high-concentration stock solution just before use. If precipitation occurs upon dilution, gentle warming and/or sonication may help to redissolve the compound.[5] Always visually inspect your medium for any signs of precipitation before adding it to your cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder will not dissolve in DMSO. | 1. Use of old or hydrated DMSO. 2. Insufficient solvent volume. 3. Room temperature is too low. | 1. Use fresh, anhydrous, high-purity DMSO.[5][7] 2. Ensure you are using the correct volume of DMSO to achieve the desired stock concentration (see table below). 3. Gentle warming and/or sonication can aid dissolution.[5] |
| Precipitation observed after diluting DMSO stock into cell culture medium. | 1. Poor aqueous solubility of this compound. 2. Final DMSO concentration in the medium is too low. 3. Shock precipitation from rapid dilution. | 1. Prepare working solutions fresh for each experiment. 2. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (typically ≤ 0.5%). 3. Add the this compound stock solution to the medium dropwise while gently vortexing to ensure rapid and even mixing. |
| Inconsistent experimental results. | 1. Degradation of this compound in stock solution. 2. Inaccurate concentration of stock solution. 3. Precipitation in the cell culture well. | 1. Store DMSO stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[5][6] Avoid repeated freeze-thaw cycles. 2. Ensure accurate weighing of the compound and precise measurement of the solvent. 3. Visually inspect plates under a microscope after dosing to check for any precipitation. |
Quantitative Solubility Data
| Solvent | Maximum Solubility | Molar Concentration | Notes |
| DMSO | ≥ 100 mg/mL | 78.01 mM | Saturation may be higher. Use of fresh, anhydrous DMSO is critical.[5][6][7] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | 1.95 mM | Forms a clear solution. Suitable for in vivo studies.[5][6] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | 1.95 mM | Forms a suspended solution. Requires sonication. Suitable for in vivo studies.[5][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 1281.85 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipette
Procedure:
-
Aseptically weigh out 1.282 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 100 µL of anhydrous, high-purity DMSO to the tube.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
This stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[5][6]
Protocol 2: Preparation of Working Solutions for Cell Culture
Procedure:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Perform serial dilutions of the stock solution in your desired cell culture medium to achieve the final desired concentrations for your experiment.
-
Important: Add the this compound stock solution to the medium and mix immediately and thoroughly to prevent precipitation. It is recommended to add the stock solution to the medium rather than the other way around.
-
Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatment groups (including the vehicle control) and is non-toxic to the cells being used.
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. This compound (APG-1252, BM-1252) | Bcl-2/Bcl-xL inhibitor | Probechem Biochemicals [probechem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Managing off-target effects of Pelcitoclax in research models
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the on-target and potential off-target effects of Pelcitoclax (also known as APG-1252) in preclinical research models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and Bcl-xL.[1][2] It functions as a BH3 mimetic, binding to Bcl-2 and Bcl-xL to displace pro-apoptotic proteins like BIM and PUMA.[3] This disruption restores the intrinsic mitochondrial apoptosis pathway, leading to BAX/BAK-dependent activation of caspases and subsequent cancer cell death.[3][4][5] this compound is a prodrug that is converted to its more potent active metabolite, APG-1252-M1, with this conversion being significantly higher in tumor tissues than in plasma.[3][4]
Q2: What are the main on-target toxicities of this compound and how are they managed?
A2: The primary on-target toxicity associated with this compound is thrombocytopenia (a reduction in platelet count).[3] This occurs because Bcl-xL, one of the drug's targets, is essential for the survival of mature platelets.[3][5][6] this compound was specifically designed as a prodrug to mitigate this effect. Its preferential conversion to the active form within tumor tissue helps to reduce systemic exposure and spare circulating platelets, thus improving its therapeutic window compared to other Bcl-2/Bcl-xL inhibitors like Navitoclax.[3][7] Other reported adverse events in clinical studies include elevated liver transaminases.[3][8]
Q3: Are there known off-target effects of this compound beyond on-target toxicities?
A3: Preclinical and clinical data primarily focus on the on-target effect of thrombocytopenia. This compound is reported to have high affinity for Bcl-2/Bcl-xL with substantially less affinity for Mcl-1.[4] While specific unintended protein binding has not been detailed, it is a general principle that small molecule inhibitors can have off-target interactions.[9][10] Researchers should always include appropriate controls to distinguish specific, on-target apoptosis from non-specific cytotoxicity. For example, using cell lines with low or no expression of Bcl-2/Bcl-xL can help identify effects not mediated by these proteins.
Q4: How can I differentiate between on-target apoptosis and off-target cytotoxicity in my experiments?
A4: To confirm that the observed cell death is due to the on-target inhibition of Bcl-2/Bcl-xL, consider the following strategies:
-
Use Control Cell Lines: Employ cell lines that do not depend on Bcl-2 or Bcl-xL for survival. These cells should be significantly less sensitive to this compound.
-
Rescue Experiments: Overexpression of Bcl-2 or Bcl-xL in a sensitive cell line should confer resistance to this compound-induced apoptosis.
-
Biochemical Assays: Use techniques like BH3 profiling to confirm that this compound is disrupting the interaction between Bcl-2/Bcl-xL and pro-apoptotic BH3-domain proteins in your model system.[3]
-
Downstream Marker Analysis: Confirm the activation of the intrinsic apoptotic pathway by measuring the cleavage of caspase-3 and PARP-1.[4]
Q5: In which research models has this compound demonstrated efficacy?
A5: this compound has shown significant antitumor activity in a variety of preclinical models. These include cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) of solid tumors such as small-cell lung cancer (SCLC), non-small cell lung cancer (NSCLC), and gastric cancer.[3][11][12] It has also demonstrated efficacy in models of hematologic malignancies like Natural Killer/T-cell Lymphoma (NK/TCL).[7]
Troubleshooting Guides
Problem 1: Unexpectedly severe thrombocytopenia observed in my in vivo model.
| Potential Cause | Suggested Solution |
| Dosing Schedule | The dosing frequency may be too high, not allowing for platelet recovery. This compound was developed for intermittent dosing.[3] Try switching from a daily to a once or twice-weekly administration schedule, which has been shown to be better tolerated.[3][7] |
| Model Sensitivity | The specific strain or species of your animal model may have platelets that are particularly sensitive to Bcl-xL inhibition. |
| Drug Formulation/Vehicle | Improper formulation could lead to faster conversion of the prodrug in plasma, increasing systemic toxicity. Ensure the vehicle is appropriate and the drug is fully solubilized and stable. |
| Off-Target Toxicity | While unlikely to be the primary cause of thrombocytopenia, consider the possibility of off-target effects on hematopoietic progenitors. |
Problem 2: Significant cytotoxicity observed in a control cell line with low Bcl-2/Bcl-xL expression.
| Potential Cause | Suggested Solution |
| High Drug Concentration | At very high concentrations, small molecule inhibitors can exhibit non-specific, off-target effects.[9] Perform a dose-response curve to determine if the toxicity is occurring at concentrations well above the expected IC50 for sensitive cells. |
| Contamination | The cell line may be contaminated (e.g., with mycoplasma) or misidentified. Verify the identity and purity of your cell line. |
| Vehicle Toxicity | The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentration used. Always run a vehicle-only control at the highest equivalent concentration. |
| Unidentified Dependencies | The cell line might have an unknown dependency that is affected by this compound. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound (APG-1252) and its Active Metabolite (APG-1252-M1) Data from studies on Natural Killer/T-cell Lymphoma (NK/TCL) cell lines.
| Cell Line | Compound | IC50 (µM) | Citation |
| SNK-1 | This compound (APG-1252) | 2.652 ± 2.606 | [7] |
| APG-1252-M1 | 0.133 ± 0.056 | [7] | |
| SNK-6 | This compound (APG-1252) | 1.568 ± 1.109 | [7] |
| APG-1252-M1 | 0.064 ± 0.014 | [7] | |
| SNK-8 | This compound (APG-1252) | 0.557 ± 0.383 | [7] |
| APG-1252-M1 | 0.020 ± 0.008 | [7] |
Table 2: Recommended Dosing for Preclinical In Vivo Xenograft Models
| Model Type | Dose Range | Dosing Schedule | Citation |
| General Xenograft | 25-100 mg/kg | Intravenous (i.v.), once daily for 10 days | [1] |
| SNK-6 NK/TCL Xenograft | 65-100 mg/kg | Once or twice weekly | [7] |
| SCLC & Solid Tumors | 160-240 mg | Intravenous (i.v.), weekly | [11][13] |
Experimental Protocols
Protocol 1: Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)
-
Cell Seeding: Plate cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.
-
Treatment: Treat cells with the desired concentrations of this compound, a vehicle control, and a positive control (e.g., staurosporine) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic cell dissociation buffer or trypsin. Combine with the supernatant containing floating cells.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and wash the pellet with cold PBS. Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Monitoring Thrombocytopenia in Murine Models
-
Baseline Collection: Prior to initiating treatment, collect a baseline blood sample (e.g., via tail vein or saphenous vein) from each mouse into a tube containing an anticoagulant (e.g., EDTA).
-
Treatment Administration: Administer this compound or vehicle control as per the experimental design (e.g., intravenous injection).
-
Post-Treatment Sampling: Collect blood samples at predetermined time points after dosing (e.g., 6, 24, 48, and 72 hours, and then weekly). The timing should be designed to capture the expected nadir and recovery of platelet counts.
-
Platelet Counting: Immediately after collection, perform a complete blood count (CBC) using an automated hematology analyzer calibrated for mouse blood.
-
Data Analysis: Express platelet counts for each animal as a percentage of its baseline value. Compare the mean platelet counts between the treatment and vehicle groups at each time point using appropriate statistical analysis (e.g., t-test or ANOVA).
Visualizations
Caption: Mechanism of this compound action and on-target toxicity.
Caption: Workflow for investigating potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor this compound in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies to Reduce the On‐Target Platelet Toxicity of Bcl‐xL Inhibitors: PROTACs, SNIPERs and Prodrug‐Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Live from ESMO 2023 | Oral Report Featuring Latest Data of this compound (APG-1252) Combined with Osimertinib Demonstrates Potential as a New Treatment Option for TP53-and EGFR-Mutant NSCLC [prnewswire.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icr.ac.uk [icr.ac.uk]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. First-in-human study of this compound (APG-1252) in combination with paclitaxel in patients (pts) with relapsed/refractory small-cell lung cancer (R/R SCLC). - ASCO [asco.org]
Troubleshooting inconsistent results in Pelcitoclax apoptosis assays
Welcome to the technical support center for Pelcitoclax apoptosis assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
This compound (also known as APG-1252) is a potent and selective dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra-large (Bcl-xL).[1] As a BH3 mimetic, it mimics the action of pro-apoptotic BH3-only proteins (like BIM and PUMA) to disrupt the interaction between Bcl-2/Bcl-xL and pro-apoptotic effector proteins (BAX and BAK).[2][3] This leads to the activation of BAX/BAK, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[3]
Q2: Is this compound the active compound to use in in-vitro assays?
This compound is a prodrug that is converted in vivo to its active metabolite, APG-1252-M1.[4][5] For in vitro cell-based assays, it is recommended to use the active metabolite, APG-1252-M1, for more direct and potent effects.[4][6]
Q3: Why am I seeing variable responses to this compound in different cell lines?
The sensitivity of cancer cell lines to this compound is significantly influenced by the expression levels of Bcl-2 family proteins. High expression of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1) is a key factor in conferring resistance to this compound, as it is not effectively targeted by the compound.[7] Cell lines with high Mcl-1 levels are generally less sensitive.[7] Additionally, the relative expression levels of Bcl-2, Bcl-xL, and pro-apoptotic proteins like BAX and BAK can also impact the cellular response.
Q4: How can I overcome Mcl-1 mediated resistance to this compound?
Co-treatment with an Mcl-1 inhibitor has been shown to synergistically enhance this compound-induced apoptosis in resistant cell lines.[7] Alternatively, combining this compound with agents that downregulate Mcl-1, such as taxanes, can also increase its efficacy.[2]
Q5: What are the known off-target effects of this compound?
A known on-target toxicity associated with Bcl-xL inhibition is thrombocytopenia (a decrease in platelet count), as platelets are dependent on Bcl-xL for their survival. This compound was developed as a prodrug to help mitigate this toxicity.
Troubleshooting Inconsistent Results
Inconsistent results in this compound apoptosis assays can arise from various factors, from experimental design to technical execution. This guide provides a structured approach to troubleshooting common issues.
| Problem | Potential Cause | Recommended Solution |
| Low or no apoptosis induction in sensitive cell lines | Compound Inactivity: Incorrect storage or handling of this compound or APG-1252-M1. | Store stock solutions at -20°C or -80°C as recommended. Prepare fresh dilutions in culture medium for each experiment. |
| Suboptimal Concentration or Incubation Time: Insufficient drug concentration or duration of treatment to induce apoptosis. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. | |
| Cell Line Health: Cells are unhealthy, stressed, or in a non-logarithmic growth phase. | Use cells with high viability (>95%) and in the logarithmic growth phase for experiments. | |
| High background apoptosis in control group | Cell Culture Conditions: Over-confluent or starved cells can undergo spontaneous apoptosis. | Ensure proper cell culture maintenance, including regular passaging and use of fresh media. |
| Harsh Cell Handling: Excessive trypsinization or centrifugation can damage cells. | Handle cells gently. Use a cell scraper for adherent cells if they are sensitive to trypsin. | |
| Inconsistent results between replicates | Uneven Cell Seeding: Inconsistent cell numbers across wells. | Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. |
| Pipetting Errors: Inaccurate dilution or addition of the compound. | Calibrate pipettes regularly and use appropriate pipetting techniques. | |
| Discrepancy between apoptosis assays (e.g., Annexin V vs. Caspase activity) | Different Apoptotic Stages: The assays measure different stages of apoptosis. | Consider the kinetics of apoptosis. Annexin V binding is an early event, while caspase activation and DNA fragmentation occur later. |
| Assay-Specific Artifacts: Each assay has its own potential for artifacts. | Use multiple, complementary apoptosis assays to confirm your findings. | |
| Flow cytometry issues (e.g., poor population separation, high debris) | Incorrect Gating Strategy: Improperly set gates can lead to inaccurate quantification. | Use appropriate controls (unstained, single-stained) to set up compensation and gates. Gate on the main cell population to exclude debris and doublets. |
| Instrument Settings: Incorrect voltage or compensation settings. | Optimize instrument settings for each experiment using controls. |
Data Summary
Dose-Response of APG-1252-M1 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) of APG-1252-M1 | Mcl-1 Expression | Reference |
| NCI-H146 | Small Cell Lung Cancer | 0.009 | - | [2] |
| AGS | Gastric Cancer | 1.146 | Low | [2] |
| N87 | Gastric Cancer | 0.9007 | Low | [2] |
| HT29 | Colorectal Cancer | >10 | High | [8] |
| HCT116 | Colorectal Cancer | <1 | Low | [8] |
Time-Course of Apoptosis Induction by APG-1252-M1 in NCI-H446 Cells
| Time (hours) | % Annexin V Positive Cells |
| 2 | Significant Increase |
| 24 | ~60% |
Data from a study on SCLC cell line NCI-H446.[2]
Experimental Protocols
Protocol: Induction of Apoptosis with APG-1252-M1 and Analysis by Annexin V/Propidium Iodide (PI) Staining
Materials:
-
APG-1252-M1
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of APG-1252-M1 in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of APG-1252-M1. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS. Trypsinize the cells and collect them in a tube. Centrifuge and wash with PBS.
-
Suspension cells: Collect the cells by centrifugation and wash with PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use unstained and single-stained controls to set up the instrument and for compensation.
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits Bcl-2/Bcl-xL, leading to apoptosis.
Experimental Workflow for this compound Apoptosis Assay
Caption: Workflow for assessing apoptosis induced by this compound.
Troubleshooting Logic for Inconsistent Apoptosis Results
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. medkoo.com [medkoo.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BH3 profiling as pharmacodynamic biomarker for the activity of BH3 mimetics | Haematologica [haematologica.org]
- 6. This compound (APG-1252, BM-1252) | Bcl-2/Bcl-xL inhibitor | Probechem Biochemicals [probechem.com]
- 7. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Improving the therapeutic index of Pelcitoclax with combination therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Pelcitoclax in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and the rationale for combination therapy?
This compound is a potent dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra-large (Bcl-xL)[1][2]. These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to treatment[3]. By inhibiting Bcl-2 and Bcl-xL, this compound restores the intrinsic apoptotic pathway, leading to cancer cell death[1][3]. The rationale for combination therapy is to enhance the pro-apoptotic effect of this compound and to overcome potential resistance mechanisms. Combining this compound with other anti-cancer agents can lead to synergistic effects, improving the therapeutic index[1][4].
Q2: What are the most common combination strategies being investigated with this compound?
Clinical and preclinical studies have shown promising results for this compound in combination with:
-
Chemotherapy (e.g., Paclitaxel): This combination has demonstrated synergistic antitumor activity. Paclitaxel can induce cellular stress, which can be complemented by this compound's direct induction of apoptosis. A key mechanism of this synergy involves the downregulation of the anti-apoptotic protein Mcl-1 by taxanes, further sensitizing cancer cells to Bcl-2/Bcl-xL inhibition[1][2].
-
Targeted Therapies (e.g., Osimertinib): In EGFR-mutated non-small cell lung cancer (NSCLC), resistance to EGFR inhibitors like osimertinib can arise from the upregulation of Bcl-2 and Bcl-xL. Combining this compound with osimertinib can overcome this resistance[5][6][7].
-
MEK Inhibitors (e.g., Cobimetinib): This combination is being explored in recurrent ovarian and endometrial cancers.
Q3: What are the known on-target toxicities of this compound and how can they be managed in a research setting?
The primary on-target toxicity of Bcl-xL inhibition is thrombocytopenia (a reduction in platelet count), as platelets are dependent on Bcl-xL for their survival[1][2]. This compound was developed using a prodrug strategy to minimize this effect, showing a better safety profile compared to other Bcl-2/Bcl-xL inhibitors[1]. In a laboratory setting, if thrombocytopenia is a concern in your in vivo models, it is crucial to:
-
Monitor platelet counts regularly.
-
Consider intermittent dosing schedules, which have been shown to be effective while allowing for platelet recovery[4].
-
Establish a maximum tolerated dose (MTD) for your specific animal model.
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound for in vitro/in vivo experiments.
-
Answer: this compound has specific solubility requirements. For in vitro use, it is soluble in DMSO at concentrations of ≥ 100 mg/mL[8]. For in vivo studies, a common method involves creating a suspension. A protocol for intravenous dosing involves first adding 20% PCP (15% vol PEG + 5% vol Cremophor) to the drug, followed by 80% vol/vol PBS/PBS-NaOH, then vortexing and sonicating until dissolved. The final pH should be maintained between 4.5 and 9.0[1]. Another protocol for a suspended solution for oral or intraperitoneal injection involves a 10% DMSO and 90% (20% SBE-β-CD in Saline) formulation, which may require ultrasonication to achieve a uniform suspension[9].
Issue 2: High variability in cell viability assay results.
-
Answer: Variability in cell viability assays can stem from several factors:
-
Inconsistent Drug Concentration: Ensure accurate and consistent dilutions of your this compound stock solution. Given its high potency, small variations can lead to significant differences in cell response.
-
Cell Seeding Density: Use a consistent cell seeding density across all wells and experiments. Over-confluent or under-confluent cells can respond differently to treatment.
-
Incubation Time: Adhere to a strict incubation time for drug exposure.
-
Assay Choice: The choice of viability assay (e.g., MTT, CellTiter-Glo) can influence results. Ensure the chosen assay is appropriate for your cell line and experimental conditions. For example, CellTiter-Glo measures ATP levels and is generally more sensitive than colorimetric assays like MTT.
-
Issue 3: Unexpectedly low levels of apoptosis in response to this compound treatment.
-
Answer: If you are not observing the expected levels of apoptosis, consider the following:
-
Cell Line Dependence: Not all cell lines are equally sensitive to Bcl-2/Bcl-xL inhibition. Sensitivity often correlates with the expression levels of Bcl-2 family proteins. Consider performing western blots to assess the expression of Bcl-2, Bcl-xL, Mcl-1, Bax, and Bak in your cell line.
-
Drug Concentration and Exposure Time: You may need to perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inducing apoptosis in your specific cell line.
-
Apoptosis Assay Timing: The timing of your apoptosis assay is critical. Early apoptotic events (e.g., Annexin V staining) can be detected within hours, while later events (e.g., caspase-3/7 activation, DNA fragmentation) occur later. Ensure your assay timing aligns with the apoptotic stage you are investigating.
-
Mcl-1 Expression: High levels of the anti-apoptotic protein Mcl-1 can confer resistance to Bcl-2/Bcl-xL inhibitors. If your cells express high levels of Mcl-1, this compound monotherapy may be less effective. This is a strong rationale for combining this compound with an agent that downregulates Mcl-1, such as paclitaxel[1][2].
-
Quantitative Data Summary
Preclinical Efficacy of this compound and its Active Metabolite (APG-1252-M1)
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| NCI-H146 | Small Cell Lung Cancer | This compound | 0.247 |
| NCI-H146 | Small Cell Lung Cancer | APG-1252-M1 | 0.009 |
| SNK-1 | Natural Killer/T-Cell Lymphoma | This compound | 2.652 ± 2.606 |
| SNK-1 | Natural Killer/T-Cell Lymphoma | APG-1252-M1 | 0.133 ± 0.056 |
| SNK-6 | Natural Killer/T-Cell Lymphoma | This compound | 1.568 ± 1.109 |
| SNK-6 | Natural Killer/T-Cell Lymphoma | APG-1252-M1 | 0.064 ± 0.014 |
| SNK-8 | Natural Killer/T-Cell Lymphoma | This compound | 0.557 ± 0.383 |
| SNK-8 | Natural Killer/T-Cell Lymphoma | APG-1252-M1 | 0.020 ± 0.008 |
In Vivo Efficacy of this compound Combination Therapy
| Cancer Model | Treatment | Tumor Growth Inhibition (T/C%) |
| HGC-27 Xenograft (Gastric Cancer) | Paclitaxel | 50% |
| HGC-27 Xenograft (Gastric Cancer) | This compound + Paclitaxel | 20% |
| SNK-6 Xenograft (NK/TCL) | This compound (65 mg/kg, twice weekly) | 13.7% |
| SNK-6 Xenograft (NK/TCL) | This compound (100 mg/kg, once weekly) | 30.7% |
Clinical Efficacy of this compound Combination Therapies
| Trial ID | Cancer Type | Combination | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| NCT04001777 | EGFR+ NSCLC (Osimertinib-resistant) | This compound + Osimertinib | 15% | 80% |
| NCT04001777 | EGFR+ NSCLC (Osimertinib-naïve) | This compound + Osimertinib | 59.1% (unconfirmed), 36.4% (confirmed) | 95.5% |
| NCT04210037 | Relapsed/Refractory SCLC | This compound + Paclitaxel | 25% | - |
Data sourced from[7]
Common Treatment-Related Adverse Events (TRAEs) in Combination Therapy (NCT04210037: this compound + Paclitaxel)
| Adverse Event | Any Grade (%) |
| Anemia | 32.1% |
| ALT or AST elevation | 28.6% each |
| Neutropenia | 25% |
| Fatigue, Leukopenia, or Thrombocytopenia | 21.4% each |
| Peripheral neuropathy, Nausea, or Alopecia | 17.9% each |
Data sourced from a study on the combination of this compound and paclitaxel in patients with R/R SCLC.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound, the combination drug, and the combination of both in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability. Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound, the combination drug, or the combination for the desired time. Include a vehicle control.
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.
-
For suspension cells, collect by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Visualizations
Caption: Signaling pathway of this compound in combination therapy.
Caption: General experimental workflow for in vitro studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor this compound in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Inhibition of Bcl-2 and Bcl-xL overcomes the resistance to the third-generation EGFR tyrosine kinase inhibitor osimertinib in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Bcl-2 and Bcl-xL overcomes the resistance to the third-generation EGFR tyrosine kinase inhibitor osimertinib in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Addressing Pelcitoclax stability in long-term experiments
Welcome to the technical support center for Pelcitoclax (APG-1252). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in long-term experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical for the stability of this compound. Recommendations for both the powdered form and prepared stock solutions are summarized below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Q2: How should I prepare this compound stock solutions for in vitro experiments?
A2: For in vitro studies, it is common to use the active metabolite, APG-1252-M1, as this compound is a prodrug.[2][3][4] Stock solutions are typically prepared in DMSO. To ensure stability, it is recommended to use newly opened, high-purity DMSO. Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
Q3: What is the recommended practice for preparing this compound for in vivo experiments?
A3: For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1] A common formulation involves creating a stock solution in DMSO and then diluting it with a suitable vehicle, such as corn oil or a solution containing SBE-β-CD in saline.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[1]
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not publicly available, it is a general best practice in pharmaceutical science to protect investigational compounds from light to prevent potential photodegradation.[5][6] Therefore, it is recommended to store this compound powder and solutions in light-protecting containers and to minimize exposure to ambient light during experimental procedures.
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: Detailed pH stability profiles for this compound are not widely published. However, for intravenous administration in clinical trials, the pH of the drug solution is maintained between 4.5 and 9.0. For many pharmaceutical compounds, the pH of maximum stability is often near neutral (pH 4-7).[7][8] For long-term experiments in aqueous buffers, it is advisable to perform a preliminary stability check at the intended pH and temperature of your experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results over time | Degradation of this compound in stock or working solutions. | 1. Prepare fresh stock solutions from powder. 2. Aliquot stock solutions to avoid freeze-thaw cycles. 3. For aqueous buffers, prepare fresh working solutions for each experiment. 4. Verify the purity of your this compound stock using an appropriate analytical method (e.g., HPLC). |
| Precipitation in stock or working solutions | Poor solubility or compound degradation. | 1. Ensure the solvent is pure and dry (especially DMSO). 2. Gentle warming or sonication may help dissolve the compound. 3. For aqueous solutions, consider adjusting the pH or using a different buffer system. 4. If using a formulation for in vivo studies, ensure proper mixing of all components.[1] |
| Loss of drug activity in cell-based assays | Conversion of this compound to its active metabolite (APG-1252-M1) may vary, or the compound may have degraded. | 1. Consider using the active metabolite APG-1252-M1 directly for in vitro experiments to ensure consistent activity.[3][4] 2. If using this compound, ensure consistent incubation times to allow for metabolic conversion. 3. Check for degradation of your compound using analytical methods. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in an Aqueous Buffer
-
Solution Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentration in your experimental aqueous buffer.
-
Incubation: Aliquot the buffered this compound solution into several sealed, light-protected vials. Place the vials in a temperature-controlled environment that mimics your long-term experiment.
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial for analysis.
-
Analysis: Analyze the sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining concentration of this compound and detect any degradation products.
-
Data Evaluation: Plot the concentration of this compound versus time to determine the degradation rate.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of the novel Bcl-2/Bcl-XL dual inhibitor, APG1252, alone or in combination against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Implications of In-Use Photostability: Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Welcome to the technical support center for Pelcitoclax. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and managing this compound-related transaminase elevations observed in preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it lead to transaminase elevations?
This compound is a potent dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1] By inhibiting these proteins, this compound promotes apoptosis in cancer cells. However, Bcl-xL is also crucial for the survival of healthy hepatocytes.[2] Inhibition of Bcl-xL in liver cells can lead to their apoptosis, releasing intracellular enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the bloodstream, resulting in their elevation.[2][3]
Q2: What is the reported incidence of transaminase elevations with this compound in clinical trials?
Transaminase elevations are a common treatment-related adverse event observed with this compound. The incidence and severity can depend on the dose and whether it is administered as a monotherapy or in combination with other agents.
In a first-in-human study of this compound in patients with advanced solid tumors, transaminase elevations were among the most common treatment-related adverse events. Notably, these elevations were less frequent with a once-weekly dosing schedule compared to a twice-weekly schedule.[1]
When combined with other therapies, the rates of transaminase elevations have been further characterized:
-
In combination with Osimertinib: In a phase 1b trial for EGFR-positive non-small cell lung cancer (NSCLC), increased ALT and AST were frequently observed.[4][5][6][7] At a dose of 160 mg weekly, grade 3 ALT and AST increases were each 2.0%. However, at a higher dose of 240 mg weekly, grade 3 AST and ALT elevations were significantly higher at 42.9% and 28.6%, respectively.[4]
-
In combination with Paclitaxel: In a study with patients with relapsed/refractory small-cell lung cancer (R/R SCLC), ALT or AST elevation of any grade was reported in 28.6% of patients each when this compound was administered at either 160 mg or 240 mg weekly.[8][9] The recommended phase 2 dose (RP2D) in this combination was determined to be 240 mg.[8][9]
Q3: What are the primary strategies to minimize this compound-related transaminase elevations in my experiments?
Based on available clinical data and general principles of managing drug-induced liver injury (DILI), the following strategies should be considered:
-
Dose Optimization: As evidenced by clinical trials, lower doses of this compound are associated with a lower incidence and severity of transaminase elevations.[4] Titrating to the lowest effective dose in your experimental models is a key mitigation strategy.
-
Dosing Schedule Modification: A once-weekly dosing schedule has been shown to be better tolerated with respect to transaminase elevations compared to more frequent dosing.[1]
-
In Vitro Pre-screening: Before moving to in vivo models, utilize in vitro hepatotoxicity assays to assess the dose-dependent effects of this compound on liver cells. This can help in selecting a safer starting dose for animal studies.
-
Close Monitoring in In Vivo Studies: Regularly monitor liver function in animal models throughout the duration of the experiment. This allows for early detection of liver injury and potential intervention.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing this compound-related transaminase elevations in your experiments.
Issue: Elevated transaminases (ALT/AST) observed in in vivo studies.
Potential Cause & Troubleshooting Steps:
Troubleshooting Decision Tree for this compound-Related Transaminase Elevations
Data Summary
The following tables summarize the incidence of transaminase elevations from clinical trials of this compound in combination with other anti-cancer agents.
Table 1: Transaminase Elevations with this compound and Osimertinib in EGFR+ NSCLC
| This compound Dose (Weekly) | Any Grade ALT Increased | Grade 3 ALT Increased | Any Grade AST Increased | Grade 3 AST Increased |
| 160 mg | 46.9% | 2.0% | 51.0% | 2.0% |
| 240 mg | 100.0% | 28.6% | 100.0% | 42.9% |
Data from a phase 1b trial (NCT04001777).[4]
Table 2: Transaminase Elevations with this compound and Paclitaxel in R/R SCLC
| This compound Dose (Weekly) | Any Grade ALT Elevation | Any Grade AST Elevation |
| 160 mg or 240 mg | 28.6% | 28.6% |
Data from a phase Ib/II study (NCT04210037).[8][9]
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Hepatotoxicity using HepG2 Cells
This protocol outlines a general procedure to evaluate the potential hepatotoxicity of this compound in a human liver carcinoma cell line.
Experimental Workflow for In Vitro Hepatotoxicity Assessment
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution
-
LDH cytotoxicity assay kit
-
ALT and AST assay kits
-
Albumin and Urea assay kits
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined time course (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for LDH, ALT, AST, albumin, and urea assays.
-
Lactate Dehydrogenase (LDH) Assay:
-
ALT and AST Assays:
-
Use commercially available kits to measure the activity of ALT and AST in the supernatant.
-
These are key indicators of hepatocyte injury.
-
-
Albumin and Urea Assays:
-
Data Analysis: Calculate the percentage of cytotoxicity (for LDH) and the levels of ALT, AST, albumin, and urea for each this compound concentration. Plot dose-response curves to determine the half-maximal inhibitory concentration (IC50) or toxic concentration (TC50).
Protocol 2: In Vivo Monitoring of this compound-Induced Transaminase Elevations in Mice
This protocol provides a general framework for monitoring liver function in a mouse model treated with this compound.
Materials:
-
Appropriate mouse strain (e.g., C57BL/6)
-
This compound formulation for in vivo administration
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
Serum separator tubes
-
Centrifuge
-
ALT and AST assay kits
Procedure:
-
Acclimatization and Baseline Measurement: Acclimatize animals for at least one week. Collect baseline blood samples via a suitable method (e.g., tail vein) to determine normal ALT and AST levels.
-
This compound Administration: Administer this compound to the treatment groups via the desired route (e.g., intravenous, intraperitoneal) at the selected doses and schedule. Include a vehicle control group.
-
Blood Collection: Collect blood samples at various time points after this compound administration (e.g., 24, 48, 72 hours, and weekly thereafter).
-
Serum Separation: Process the blood samples to obtain serum.
-
ALT and AST Measurement: Use commercially available kits to measure the ALT and AST levels in the serum samples.
-
Data Analysis: Compare the ALT and AST levels in the this compound-treated groups to the vehicle control group and baseline levels. Analyze the dose- and time-dependency of any observed elevations.
-
Histopathology (Optional): At the end of the study, liver tissues can be collected, fixed, and processed for histopathological examination to assess the extent of liver injury.
Signaling Pathway
Mechanism of this compound-Induced Hepatocyte Apoptosis
This compound's on-target effect on Bcl-xL in hepatocytes is the primary driver of transaminase elevations. The following diagram illustrates the proposed signaling pathway.
Proposed Signaling Pathway of this compound-Induced Hepatotoxicity
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Hepatocyte-specific disruption of Bcl-xL leads to continuous hepatocyte apoptosis and liver fibrotic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. onclive.com [onclive.com]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. WCLC 2021 | Mini Oral - Ascentage Pharma Announces Latest Data of Its Investigational Bcl-2/Bcl-xL Inhibitor this compound (APG-1252) Combined with Osimertinib in Patients with EGFR TKI-Resistant Non-Small Cell Lung Cancer [prnewswire.com]
- 8. ascopubs.org [ascopubs.org]
- 9. asco.org [asco.org]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Enzymatic Method for Determining Urea (Phenylalanine Assay) [sigmaaldrich.cn]
- 17. file.elabscience.com [file.elabscience.com]
- 18. Quantitative determination of urea concentrations in cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Validating Pelcitoclax's On-Target Efficacy: A Comparative Guide to BCL-xL:PUMA Disruption
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pelcitoclax's on-target effects, specifically focusing on the disruption of the BCL-xL:PUMA protein-protein interaction, a critical step in the induction of apoptosis in cancer cells. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of this potent BCL-2/BCL-xL inhibitor.
This compound (also known as APG-1252) is a novel, potent dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1][2] Its mechanism of action involves mimicking the BH3 domain of pro-apoptotic proteins, thereby competitively binding to and inhibiting Bcl-2 and Bcl-xL.[2] This action liberates pro-apoptotic proteins like PUMA (p53 upregulated modulator of apoptosis), leading to the activation of the intrinsic apoptotic pathway.[3][4] Validating the direct engagement of this compound with its intended targets is crucial for its clinical development. One key measure of its on-target efficacy is its ability to disrupt the interaction between BCL-xL and PUMA.
Comparative Analysis of BCL-xL:PUMA Disruption
To assess the on-target effects of this compound, its activity is often compared with other known BCL-2 family inhibitors, such as Navitoclax (ABT-263). The following tables summarize the available quantitative data from preclinical studies.
| Compound | Assay Type | Model System | Endpoint | Result | Reference |
| This compound (APG-1252) | Co-Immunoprecipitation | Lung and Gastric Cancer Patient-Derived Xenograft (PDX) Models | Disruption of BCL-xL:PUMA complexes | Statistically significant disruption (P = 0.0031) | [3][5] |
| Navitoclax (ABT-263) | Co-Immunoprecipitation | Cellular models | Disruption of PUMA:Bcl-xL interaction | Effective disruption, leading to PUMA interaction with BAX | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the key experimental protocols used to validate the on-target effects of this compound.
Co-Immunoprecipitation (Co-IP) for BCL-xL:PUMA Interaction
This technique is used to determine if two proteins are interacting in a cellular lysate.
Objective: To assess the ability of this compound to disrupt the interaction between BCL-xL and PUMA in tumor tissues.
Protocol:
-
Tissue Lysis: Tumor samples from vehicle- or this compound-treated patient-derived xenograft (PDX) models are homogenized in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Pre-clearing: The lysates are pre-cleared by incubation with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysates are incubated with an antibody specific for BCL-xL overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Protein A/G-agarose beads are added to the lysate-antibody mixture to capture the immune complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against PUMA and BCL-xL.
-
Detection: Following incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The reduction in the amount of PUMA co-immunoprecipitated with BCL-xL in the this compound-treated group compared to the vehicle group indicates disruption of the complex.
Visualizing the Mechanism of Action
To better understand the signaling pathways and experimental workflows, the following diagrams are provided.
Caption: Signaling pathway of this compound-induced apoptosis via BCL-xL:PUMA disruption.
Caption: Experimental workflow for Co-Immunoprecipitation to validate BCL-xL:PUMA disruption.
Caption: Logical relationship for comparing this compound's on-target effects.
Conclusion
The available data robustly demonstrates that this compound effectively engages its target, BCL-xL, leading to the disruption of the BCL-xL:PUMA complex.[3][5] This on-target activity is a critical component of its mechanism of action, ultimately resulting in the induction of apoptosis in cancer cells. While direct quantitative comparisons with other inhibitors in identical experimental settings are limited in publicly available literature, the evidence strongly supports this compound as a potent disruptor of this key protein-protein interaction. The provided experimental protocols and diagrams offer a framework for researchers to further investigate and validate the on-target effects of this compound and other BCL-xL inhibitors.
References
A Comparative Guide: Pelcitoclax in Combination with Paclitaxel for Small Cell Lung Cancer (SCLC) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of pelcitoclax (APG-1252) in combination with paclitaxel in Small Cell Lung Cancer (SCLC) models. The data presented is based on preclinical and clinical studies, offering a valuable resource for researchers and professionals in the field of oncology drug development. We will delve into the experimental data, methodologies, and compare this combination against other therapeutic alternatives for relapsed/refractory SCLC.
Mechanism of Action: A Synergistic Approach
This compound is a potent, dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][2] In many cancer types, including SCLC, the overexpression of these proteins allows malignant cells to evade apoptosis (programmed cell death).[1] this compound functions by binding to Bcl-2 and Bcl-xL, thereby releasing pro-apoptotic proteins that trigger the caspase cascade and induce cancer cell death.[1] It is a prodrug that is converted to its active metabolite, APG-1252-M1, in the body.[2]
Paclitaxel, a well-established chemotherapeutic agent, works by stabilizing microtubules, leading to cell cycle arrest and apoptosis. The combination of this compound and paclitaxel has been shown to have a synergistic effect. Preclinical studies suggest that this combination enhances antitumor activity by downregulating the anti-apoptotic protein Mcl-1, further tipping the balance towards apoptosis.[1]
Preclinical Performance in SCLC Models
The combination of this compound and paclitaxel has demonstrated significant synergistic effects in preclinical SCLC models, both in vitro and in vivo.
In Vitro Synergistic Anti-proliferative Effects
Studies on human SCLC cell lines have shown that the combination of APG-1252-M1 (the active metabolite of this compound) and paclitaxel results in a greater inhibition of cell proliferation than either agent alone.
| Cell Line | Combination Index (CI) | Observation |
| NCI-H146 | <0.9 | Synergy achieved at lower concentrations of APG-1252-M1 combined with paclitaxel.[1] |
| NCI-H69 | <0.9 | Synergy achieved at lower concentrations of APG-1252-M1 combined with paclitaxel.[1] |
| NCI-H446 | <0.9 | Synergy achieved at lower concentrations of APG-1252-M1 combined with paclitaxel.[1] |
Table 1: In Vitro Synergy of APG-1252-M1 and Paclitaxel in SCLC Cell Lines. A Combination Index (CI) of less than 1 indicates a synergistic effect.
In Vivo Tumor Growth Inhibition
In a xenograft model using the H146 SCLC cell line, the combination of this compound and paclitaxel led to a marked reduction in tumor growth.
| Treatment Group | Tumor Growth Inhibition (T/C%) |
| Paclitaxel alone | 50% |
| This compound + Paclitaxel | 20% |
Table 2: In Vivo Efficacy in H146 SCLC Xenograft Model. T/C% represents the percentage of the mean tumor volume of the treated group to the mean tumor volume of the control group. A lower T/C% indicates greater tumor growth inhibition.
Clinical Performance in Relapsed/Refractory SCLC
A Phase 1/2 clinical trial (NCT04210037) evaluated the safety and efficacy of this compound in combination with paclitaxel in patients with relapsed/refractory SCLC.
| Efficacy Endpoint | Result |
| Objective Response Rate (ORR) | 25% (5 out of 20 evaluable patients)[2] |
| Median Duration of Response | 83 days[2] |
| Recommended Phase 2 Dose (RP2D) of this compound | 240 mg[2] |
Table 3: Clinical Efficacy of this compound and Paclitaxel in Relapsed/Refractory SCLC.
The combination was found to be well-tolerated at doses up to 240 mg/week of this compound with 80 mg/m² of paclitaxel.[2] Treatment-related adverse events were generally manageable.[2]
Comparison with Alternative Therapies
The treatment landscape for relapsed/refractory SCLC is evolving. Below is a comparison of the this compound and paclitaxel combination with other established and emerging therapies.
| Therapy | Mechanism of Action | Objective Response Rate (ORR) | Median Duration of Response (DoR) |
| This compound + Paclitaxel | Bcl-2/Bcl-xL inhibitor + Microtubule stabilizer | 25%[2] | 83 days (approx. 2.7 months)[2] |
| Topotecan | Topoisomerase I inhibitor | 14% - 37% (sensitive relapse), 2% - 11% (refractory relapse)[3] | Varies |
| Lurbinectedin | Alkylating agent, inhibits transcription | 35.2% (in a phase 2 basket trial)[4] | 5.3 months[4] |
| Tarlatamab | Bi-specific T-cell engager (DLL3-targeted) | 40% (at 10 mg dose)[1][2] | 9.7 months[2] |
Table 4: Comparison of Efficacy with Alternative Therapies for Relapsed/Refractory SCLC. Data for comparison therapies are from various clinical trials and may not be directly comparable due to differences in patient populations and study designs.
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Lines: Human SCLC cell lines NCI-H146, NCI-H69, and NCI-H446 were used.[1]
-
Treatment: Cells were treated with serial dilutions of APG-1252-M1 and paclitaxel, both alone and in combination, for 48 hours.[1]
-
Assay: Cell growth inhibition was measured using the CellTiter-Glo® Luminescence Cell Viability Assay.[1]
-
Analysis: The Combination Index (CI) was calculated based on the dose-dependent growth inhibition curves to determine synergy.[1]
In Vivo Xenograft Model
-
Model: An in vivo xenograft model was established using the H146 SCLC cell line.[5]
-
Treatment: Mice were treated with this compound, paclitaxel, or the combination of both.[5]
-
Evaluation: Tumor growth was monitored, and the antitumor activity was evaluated by calculating the T/C value (ratio of the mean tumor volume of the treated group to the control group).[5]
Clinical Trial (NCT04210037)
-
Study Design: A multicenter, open-label, Phase 1b/2 study.[6][7]
-
Participants: Adults with relapsed/refractory SCLC that has progressed on or after initial treatment.[6]
-
Treatment Regimen: this compound was administered via IV infusion on Days 1, 8, and 15, with dose levels of 160 mg and 240 mg. Paclitaxel was given at a fixed dose of 80 mg/m² on Days 1 and 8 of a 21-day cycle.[7]
-
Primary Endpoints: The primary endpoint for the Phase 1b portion was to characterize the safety and tolerability of the combination. For Phase 2, the primary endpoint was the objective response rate (ORR) based on RECIST v1.1.[7]
Conclusion
The combination of the Bcl-2/Bcl-xL inhibitor this compound with the chemotherapeutic agent paclitaxel demonstrates a promising synergistic antitumor effect in SCLC models. Preclinical data show enhanced cancer cell killing and tumor growth inhibition. Early clinical data in patients with relapsed/refractory SCLC indicate a manageable safety profile and modest antitumor activity.
Compared to some standard-of-care and emerging therapies, the objective response rate of the this compound-paclitaxel combination appears to be in a similar range to topotecan but lower than that observed with newer agents like lurbinectedin and tarlatamab. However, it is important to note that cross-trial comparisons have limitations. Further clinical investigation is warranted to fully elucidate the clinical potential of this combination, potentially in biomarker-selected patient populations. This guide provides a foundational understanding for researchers and clinicians interested in the ongoing development of novel therapeutic strategies for SCLC.
References
- 1. Tarlatamab for Previously Treated Small Cell Lung Cancer - NCI [cancer.gov]
- 2. onclive.com [onclive.com]
- 3. Topotecan: a review of its efficacy in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
- 7. First-in-human study of this compound (APG-1252) in combination with paclitaxel in patients (pts) with relapsed/refractory small-cell lung cancer (R/R SCLC). - ASCO [asco.org]
Combination of Pelcitoclax and Osimertinib Shows Synergistic Antitumor Activity in EGFR-Mutant Non-Small Cell Lung Cancer
The combination of pelcitoclax (APG-1252), a novel dual BCL-2/BCL-xL inhibitor, and osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI), has demonstrated promising synergistic antitumor effects in both preclinical models and clinical trials involving patients with EGFR-mutant non-small cell lung cancer (NSCLC). This guide provides a comprehensive comparison of the combination therapy versus alternatives, supported by available experimental data for researchers, scientists, and drug development professionals.
Executive Summary
Preclinical studies have shown that this compound, through its active metabolite APG1252-M1, can synergistically enhance the apoptotic effects of osimertinib in EGFR-mutant NSCLC cell lines, including those that have developed resistance to osimertinib.[1] This synergistic activity is further supported by in vivo studies where the combination effectively inhibited tumor growth in osimertinib-resistant xenograft models.[1]
Clinically, a Phase Ib trial (NCT04001777) evaluating the combination of this compound and osimertinib has reported an acceptable safety profile and encouraging preliminary efficacy in patients with EGFR TKI-resistant NSCLC, as well as in treatment-naïve patients.[2][3] The combination has shown higher objective response rates (ORR) and disease control rates (DCR) in certain patient populations compared to historical data for monotherapies in similar settings.
Mechanism of Synergy
Osimertinib effectively inhibits the EGFR signaling pathway, which is crucial for the proliferation and survival of EGFR-mutant NSCLC cells. However, cancer cells can develop resistance to osimertinib through various mechanisms, including the upregulation of anti-apoptotic proteins like BCL-2 and BCL-xL. These proteins prevent apoptosis (programmed cell death), allowing cancer cells to survive despite EGFR inhibition.
This compound is a dual inhibitor of BCL-2 and BCL-xL.[3] By inhibiting these anti-apoptotic proteins, this compound lowers the threshold for apoptosis, making cancer cells more susceptible to the cytotoxic effects of osimertinib. The concurrent inhibition of both the EGFR and BCL-2/BCL-xL pathways leads to a potent, synergistic induction of apoptosis in cancer cells.
Preclinical Data
A key preclinical study evaluated the in vitro and in vivo efficacy of APG1252-M1 (the active metabolite of this compound) alone and in combination with osimertinib in various NSCLC cell lines.[1]
In Vitro Synergistic Effects
The combination of APG1252-M1 and osimertinib demonstrated synergistic effects in reducing the survival of EGFR-mutant NSCLC cell lines, including those resistant to osimertinib.[1] This synergy was associated with enhanced induction of apoptosis.[1]
Table 1: In Vitro Efficacy of APG1252-M1 and Osimertinib Combination
| Cell Line | EGFR Mutation Status | Treatment | Effect |
|---|---|---|---|
| EGFR-mutant NSCLC | Sensitive to Osimertinib | APG1252-M1 + Osimertinib | Synergistically decreased cell survival |
| EGFR-mutant NSCLC | Resistant to Osimertinib | APG1252-M1 + Osimertinib | Synergistically decreased cell survival |
Data summarized from a 2022 publication in Molecular Carcinogenesis.[1]
In Vivo Efficacy in Xenograft Models
In vivo studies using patient-derived xenograft (PDX) models of osimertinib-resistant NSCLC showed that the combination of this compound and osimertinib was effective in inhibiting tumor growth.[1]
Clinical Data
The primary source of clinical data for the combination of this compound and osimertinib is the Phase Ib dose-escalation and dose-expansion trial (NCT04001777).[2][3]
Efficacy in Osimertinib-Resistant NSCLC
In a cohort of patients with NSCLC resistant to third-generation EGFR TKIs, the combination of this compound and osimertinib demonstrated notable clinical activity.
Table 2: Efficacy in Third-Generation EGFR TKI-Resistant NSCLC (NCT04001777, Arm 1)
| Efficacy Endpoint | This compound + Osimertinib |
|---|---|
| Objective Response Rate (ORR) | 15% |
| Disease Control Rate (DCR) | 80% |
Data from the 2021 World Conference on Lung Cancer presentation.[4]
Efficacy in Osimertinib-Naïve NSCLC
The combination has also been evaluated in patients who have not previously received osimertinib.
Table 3: Efficacy in Osimertinib-Naïve NSCLC (NCT04001777, Arm 2)
| Efficacy Endpoint | This compound + Osimertinib |
|---|---|
| Objective Response Rate (ORR) | 59.1% |
| Disease Control Rate (DCR) | 95.5% |
Data from the 2021 World Conference on Lung Cancer presentation.[4]
More recent data presented at ESMO 2023 on EGFR-TKI-naïve patients showed an ORR of 80.8%.[5][6] In a subset of these patients with co-occurring TP53 mutations, the ORR was 87.5%.[6]
Safety and Tolerability
The combination of this compound and osimertinib has been reported to be safe and well-tolerated.[3] The most common treatment-related adverse events (TRAEs) include transient thrombocytopenia, increased AST, and increased ALT.[7] A dose-limiting toxicity of grade 4 thrombocytopenia was observed at a higher dose of this compound, leading to the determination of the recommended Phase II dose (RP2D).[2]
Comparison with Alternatives
Osimertinib Monotherapy
Osimertinib is the standard of care for first-line treatment of EGFR-mutant NSCLC. In the pivotal FLAURA trial, osimertinib monotherapy demonstrated a median progression-free survival (PFS) of 18.9 months and an ORR of 80% in treatment-naïve patients. While the ORR for the combination in the TKI-naïve cohort of the NCT04001777 trial is comparable, the potential for the combination to overcome or delay resistance is a key area of investigation.
Standard of Care for Osimertinib Resistance
Upon developing resistance to osimertinib, the standard of care often involves platinum-based chemotherapy. The combination of this compound and osimertinib offers a potential targeted therapy option for this patient population, which may provide a better-tolerated and more effective alternative to chemotherapy.
Experimental Protocols
In Vitro Cell Viability and Apoptosis Assays
Cell Culture: EGFR-mutant NSCLC cell lines (both osimertinib-sensitive and -resistant) are cultured in appropriate media.
Drug Treatment: Cells are treated with varying concentrations of APG1252-M1, osimertinib, or the combination for a specified period (e.g., 72 hours).
Viability Assessment: Cell viability is typically measured using assays such as MTT or CellTiter-Glo, which quantify metabolic activity or ATP levels, respectively.
Apoptosis Assessment: Apoptosis can be quantified by methods such as Annexin V/PI staining followed by flow cytometry, or by measuring caspase-3/7 activity.
Synergy Analysis: The synergistic effect of the drug combination is calculated using software such as CalcuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy.
In Vivo Xenograft Studies
Animal Models: Immunocompromised mice are subcutaneously implanted with EGFR-mutant NSCLC cells or patient-derived tumor fragments.
Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment groups: vehicle control, this compound alone, osimertinib alone, and the combination of this compound and osimertinib.
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size, or after a set duration of treatment. Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control.
Clinical Trial Protocol (NCT04001777)
This is a Phase Ib, open-label, multicenter study with a dose-escalation and a dose-expansion phase.[7]
Patient Population: Patients with advanced EGFR-mutant NSCLC who are either treatment-naïve or have developed resistance to prior EGFR TKI therapy.
Treatment Regimen: this compound is administered intravenously once weekly, and osimertinib is given orally once daily.[7] The dose of this compound was evaluated at different levels during the dose-escalation phase to determine the RP2D.
Primary Endpoints: To assess the safety and tolerability of the combination and to determine the RP2D.
Secondary Endpoints: To evaluate the preliminary antitumor activity of the combination, including ORR and DCR, as assessed by RECIST 1.1.
Conclusion
The combination of this compound and osimertinib represents a promising therapeutic strategy for EGFR-mutant NSCLC, with a strong mechanistic rationale and supportive preclinical and clinical data. The synergistic induction of apoptosis by dual inhibition of the EGFR and BCL-2/BCL-xL pathways has the potential to overcome both intrinsic and acquired resistance to osimertinib. Further clinical investigation in larger, randomized trials is warranted to confirm the efficacy and safety of this combination and to establish its role in the treatment landscape of EGFR-mutant NSCLC.
References
- 1. Therapeutic potential of the novel Bcl-2/Bcl-XL dual inhibitor, APG1252, alone or in combination against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EGF receptor signaling affects bcl-2 family gene expression and apoptosis after massive small bowel resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. A Study of APG-1252 Plus Osimertinib(AZD9291) in EGFR TKI Resistant NSCLC Patients [clin.larvol.com]
- 5. Live from ESMO 2023 | Oral Report Featuring Latest Data of this compound (APG-1252) Combined with Osimertinib Demonstrates Potential as a New Treatment Option for TP53-and EGFR-Mutant NSCLC - [ascentage.com]
- 6. Live from ESMO 2023 | Oral Report Featuring Latest Data of this compound (APG-1252) Combined with Osimertinib Demonstrates Potential as a New Treatment Option for TP53-and EGFR-Mutant NSCLC [prnewswire.com]
- 7. WCLC 2021 | Mini Oral - Ascentage Pharma Announces Latest Data of Its Investigational Bcl-2/Bcl-xL Inhibitor this compound (APG-1252) Combined with Osimertinib in Patients with EGFR TKI-Resistant Non-Small Cell Lung Cancer [prnewswire.com]
Evaluating Pelcitoclax Efficacy in Patient-Derived Xenograft (PDX) Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pelcitoclax's performance in patient-derived xenograft (PDX) models with alternative BCL-2 family inhibitors, supported by experimental data. The information is intended to assist researchers in evaluating the therapeutic potential of this compound for various solid tumors.
Introduction to this compound and the BCL-2 Family
This compound (APG-1252) is a potent, dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (BCL-2) and B-cell lymphoma-extra-large (BCL-xL).[1][2] These proteins are key regulators of the intrinsic apoptosis pathway and are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. By inhibiting BCL-2 and BCL-xL, this compound aims to restore the natural process of programmed cell death in malignant cells. This guide focuses on the evaluation of this compound in patient-derived xenograft (PDX) models, which are considered more clinically relevant than traditional cell line-derived xenografts as they better recapitulate the heterogeneity and microenvironment of human tumors.
Mechanism of Action: The BCL-2 Signaling Pathway
This compound functions by disrupting the interaction between anti-apoptotic proteins (BCL-2, BCL-xL) and pro-apoptotic proteins (e.g., BIM, PUMA, BAD). This disruption liberates pro-apoptotic "executioner" proteins BAX and BAK, which then oligomerize at the mitochondrial outer membrane, leading to its permeabilization. This event triggers the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and ultimately resulting in apoptosis.[3][4]
Efficacy of this compound in PDX Models: A Comparative Analysis
This section presents a comparison of this compound with other relevant BCL-2 family inhibitors, Navitoclax (a dual BCL-2/BCL-xL inhibitor) and Venetoclax (a BCL-2 selective inhibitor), based on their performance in PDX models of various cancers.
Quantitative Efficacy Data in PDX Models
| Drug | Cancer Type | PDX Model | Dosing Schedule | Efficacy Metric | Result | Reference |
| This compound | Gastric Cancer | 18 Gastric Cancer PDX models | Not specified | T/C (%)* | Varied responses, with some models showing significant tumor growth inhibition | [1] |
| This compound | NSCLC (EGFR C797S) | LUPF104 | 50 mg/kg, i.v., BIW for 21 days (in combination with docetaxel) | Tumor Growth Inhibition | Enhanced antitumor activity in combination with docetaxel | [1] |
| Navitoclax | SCLC | Primary SCLC xenografts | Not specified | Tumor Growth | Low-level single-agent activity, from no effect to inhibition of growth | Clinical Cancer Research, 2012 |
| Venetoclax | SCLC (High BCL-2) | LU5263, LU86, LU95 | 100 mg/kg, oral gavage, 6 days/week | Tumor Growth | Effectively shrank or controlled tumor growth | [5][6] |
| Venetoclax | SCLC | DMS-53 (cell line xenograft) | 100 mg/kg, oral gavage, 6 days/week | Tumor Growth | Significant tumor growth inhibition | [5][6] |
*T/C (%): Treatment/Control percentage, where a lower value indicates greater tumor growth inhibition.
Experimental Protocols
This section outlines the general methodologies for establishing and utilizing PDX models for evaluating the efficacy of anti-cancer agents like this compound.
Establishment of Patient-Derived Xenografts
Detailed Steps:
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients following surgical resection or biopsy.
-
Implantation: The tumor tissue is fragmented and subcutaneously implanted into immunocompromised mice (e.g., NOD/SCID or NU/NU mice).
-
Tumor Growth and Passaging: Once the initial tumor (Passage 0) reaches a specified size, it is excised and can be passaged into subsequent cohorts of mice for expansion.
-
Model Characterization: The established PDX models are characterized to ensure they retain the histological and molecular features of the original patient tumor.
-
Treatment and Monitoring: Once tumors in the experimental cohorts reach a predetermined volume, treatment with the investigational drug (e.g., this compound) is initiated. Tumor volume and animal well-being are monitored regularly.
-
Efficacy Evaluation: At the end of the study, the anti-tumor efficacy is assessed by comparing tumor growth in the treated group to the vehicle-treated control group.
This compound Administration in PDX Studies
-
Formulation: For intravenous (i.v.) dosing, this compound can be formulated by first adding 20% PCP (15% vol PEG + 5% vol Cremophor) to the drug, followed by 80% vol/vol PBS/PBS-NaOH, then vortexed and sonicated until completely dissolved. The pH of the final solution should be maintained between 4.5 and 9.0.[1]
-
Administration: this compound is typically administered intravenously. In one study using an NSCLC PDX model, this compound was administered at 50 mg/kg twice weekly (BIW) for 21 consecutive days.[1] In a separate study with cell line-derived xenografts, a dose of 65 mg/kg was administered intravenously twice weekly for 21 days.[1]
Conclusion
The available preclinical data from PDX models suggest that this compound is a promising dual BCL-2/BCL-xL inhibitor with anti-tumor activity in various solid tumor types, particularly when used in combination with other chemotherapeutic agents. The correlation between BCL-xL complex levels and tumor growth inhibition highlights a potential biomarker for patient selection.[1][2] However, further studies with more comprehensive and standardized reporting of quantitative efficacy data are needed to fully delineate its therapeutic potential in comparison to other BCL-2 family inhibitors. The detailed experimental protocols provided in this guide can serve as a foundation for designing future preclinical studies to rigorously evaluate the efficacy of this compound in clinically relevant PDX models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor this compound in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bcl-2 Pathway | GeneTex [genetex.com]
- 5. Venetoclax is effective in small cell lung cancers with high BCL-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Pelcitoclax and Other BH3 Mimetics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pelcitoclax and other prominent BH3 mimetics. This analysis is supported by experimental data on binding affinities and cytotoxic activities, detailed experimental protocols, and visualizations of key biological pathways and workflows.
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them compelling targets for cancer therapy.[1] Overexpression of anti-apoptotic BCL-2 proteins, such as BCL-2, BCL-xL, and MCL-1, is a common mechanism by which cancer cells evade programmed cell death.[1] BH3 mimetics are a class of small molecules designed to mimic the function of pro-apoptotic BH3-only proteins, thereby inhibiting the anti-apoptotic BCL-2 family members and reactivating the apoptotic cascade in cancer cells.[2] This guide focuses on a comparative analysis of this compound, a dual BCL-2/BCL-xL inhibitor, against other notable BH3 mimetics: the dual BCL-2/BCL-xL/BCL-w inhibitor Navitoclax, the BCL-2 selective inhibitor Venetoclax, the pan-BCL-2 inhibitor Obatoclax, and the gossypol derivative AT-101.
Quantitative Comparison of BH3 Mimetics
The following tables summarize the binding affinities (Ki) and in vitro cytotoxic activities (IC50) of this compound and other selected BH3 mimetics against various BCL-2 family proteins and cancer cell lines.
| Drug | BCL-2 (Ki, nM) | BCL-xL (Ki, nM) | MCL-1 (Ki, nM) | BCL-w (Ki, nM) |
| This compound (APG-1252) | < 1[3] | < 1[3] | - | - |
| Navitoclax (ABT-263) | ≤ 1[4] | ≤ 0.5[5] | Weakly[5] | ≤ 1[4] |
| Venetoclax (ABT-199) | < 0.01 | 48 | 245 | - |
| Obatoclax (GX15-070) | 220[6] | ~1000-7000[6] | ~1000-7000[6] | ~1000-7000[6] |
| AT-101 (R-(-)-Gossypol) | 260 ± 30[2] | 480 ± 40[2] | 170 ± 10[2] | - |
| Drug | Cell Line | Cancer Type | IC50 (µM) |
| This compound (APG-1252-M1) | NCI-H146 | Small Cell Lung Cancer | 0.009[7] |
| SNK-6 | NK/T-Cell Lymphoma | 0.064[8] | |
| SNK-8 | NK/T-Cell Lymphoma | 0.020[8] | |
| Navitoclax (ABT-263) | H146 | Small Cell Lung Cancer | 0.050[7] |
| A549 | Lung Cancer | 104.20 (nM)[9] | |
| NCI-H460 | Lung Cancer | 92.99 (nM)[9] | |
| Venetoclax (ABT-199) | OCI-AML3 | Acute Myeloid Leukemia | 11-42 |
| MOLM13 | Acute Myeloid Leukemia | <0.1 | |
| MV-4-11 | Acute Myeloid Leukemia | <0.1 | |
| Obatoclax (GX15-070) | MOLM13 | Acute Myeloid Leukemia | 0.004–0.16 |
| MV-4-11 | Acute Myeloid Leukemia | 0.009–0.046 | |
| OCI-AML3 | Acute Myeloid Leukemia | 0.012–0.382 | |
| AT-101 (R-(-)-Gossypol) | Jurkat T | Leukemia | 1.9[10] |
| U937 | Leukemia | 2.4[10] | |
| AGS | Gastric Cancer | ~5-10[8] |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of BH3 Mimetics in Various Cancer Cell Lines. Lower IC50 values indicate greater potency. Note that this compound data is for its active metabolite, APG-1252-M1.
Signaling Pathways and Mechanisms of Action
The efficacy of BH3 mimetics is rooted in their ability to modulate the BCL-2 family protein interactions that govern the intrinsic apoptotic pathway.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Addition of Navitoclax to Ruxolitinib | Dana-Farber Cancer Institute [dana-farber.org]
- 3. An Open-Label, Multicenter, Phase I/II Study of Single-Agent AT-101 in Men with Castrate-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cllsociety.org [cllsociety.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Phase II study of obatoclax mesylate (GX15-070), a small-molecule BCL-2 family antagonist, for patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Safety and efficacy of navitoclax, a BCL-2 and BCL-XL inhibitor, in patients with relapsed or refractory lymphoid malignancies: results from a phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor this compound in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of BCL-xL Expression in Determining Pelcitoclax Sensitivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between BCL-xL expression and the efficacy of targeted therapies is paramount. This guide provides a comprehensive analysis of Pelcitoclax (APG-1252), a potent dual BCL-2/BCL-xL inhibitor, validating the critical role of BCL-xL expression in predicting its therapeutic sensitivity. Through a detailed comparison with alternative agents and supporting experimental data, this document serves as a crucial resource for advancing cancer therapy research.
This compound is a novel, second-generation BH3 mimetic designed to selectively inhibit the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra-large (Bcl-xL).[1][2] These proteins are frequently overexpressed in a multitude of cancers, contributing to tumor initiation, progression, and resistance to chemotherapy.[1][3] By binding to and inhibiting BCL-2 and BCL-xL, this compound effectively restores the intrinsic mitochondrial pathway of apoptosis in cancer cells.[1][3][4]
Notably, this compound is a prodrug that is converted to its more active metabolite, APG-1252-M1, in vivo.[3][5] This innovative strategy was designed to mitigate the on-target toxicity to platelets, a significant limitation observed with previous BCL-xL inhibitors like Navitoclax (ABT-263).[6][7][8]
Comparative Analysis of this compound and Alternatives
This compound distinguishes itself from other BCL-2 family inhibitors through its dual-targeting mechanism and improved safety profile. While agents like Venetoclax are highly selective for BCL-2, resistance can emerge through the upregulation of other anti-apoptotic proteins, particularly BCL-xL.[9][10] this compound's ability to inhibit both BCL-2 and BCL-xL provides a potential strategy to overcome both intrinsic and acquired resistance to BCL-2 selective inhibitors.[10]
| Feature | This compound (APG-1252) | Navitoclax (ABT-263) | Venetoclax (ABT-199) |
| Target(s) | BCL-2, BCL-xL | BCL-2, BCL-xL | BCL-2 |
| Key Advantage | Prodrug design mitigates platelet toxicity.[6][7][8] | Dual inhibitor of BCL-2 and BCL-xL. | High selectivity for BCL-2. |
| Key Limitation | Potential for resistance through MCL-1 upregulation.[6][11] | Dose-dependent thrombocytopenia.[8] | Resistance can develop via BCL-xL upregulation.[9] |
Experimental Validation of BCL-xL as a Sensitivity Biomarker
Multiple studies have demonstrated a direct correlation between BCL-xL expression levels and the sensitivity of cancer cells to this compound.
Cell Viability Assays
The anti-proliferative activity of this compound and its active metabolite, APG-1252-M1, has been evaluated across various cancer cell lines. A strong correlation is observed between high BCL-xL expression and lower IC50 values, indicating increased sensitivity.
| Cell Line | Cancer Type | BCL-xL Expression | APG-1252-M1 IC50 (µM) | Reference |
| NCI-H146 | Small Cell Lung Cancer | High | 0.009 | [6] |
| BON-1 | Pancreatic Neuroendocrine Tumor | High | 0.43 | [11] |
| β-TC3 | Pancreatic Neuroendocrine Tumor | High | 0.55 | [11] |
| NCI-H460 | Neuroendocrine Carcinoma | Low | >10 | [11] |
Mechanism of Action Studies
Studies in patient-derived xenograft (PDX) models have shown that this compound treatment leads to the disruption of BCL-xL:BIM and BCL-xL:PUMA complexes.[6][7] The baseline levels of these complexes have been found to correlate with tumor growth inhibition, further solidifying BCL-xL as a key determinant of this compound's anti-tumor activity.[6][7][12]
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: this compound inhibits BCL-xL, leading to apoptosis.
Caption: Workflow for validating BCL-xL and this compound sensitivity.
Detailed Experimental Protocols
Western Blot for BCL-xL Expression
-
Protein Extraction: Lyse cells or homogenized tumor tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-50 µg of protein per lane onto a 12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against BCL-xL (e.g., Cell Signaling Technology #2762) overnight at 4°C.[13] Use an antibody for a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensity using software like ImageJ to determine relative protein expression levels.[14]
Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (or APG-1252-M1) for 48-72 hours. Include a vehicle-only control.
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15][16] Then, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate until the formazan crystals are fully dissolved.[15][16]
-
For MTS assay: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[15][16]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis in software such as GraphPad Prism.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor this compound in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies to Reduce the On‐Target Platelet Toxicity of Bcl‐xL Inhibitors: PROTACs, SNIPERs and Prodrug‐Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blockage of BCL-XL overcomes venetoclax resistance across BCL2+ lymphoid malignancies irrespective of BIM status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Bcl-xL Antibody | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. First-in-human study of this compound (APG-1252) in combination with paclitaxel in patients (pts) with relapsed/refractory small-cell lung cancer (R/R SCLC). - ASCO [asco.org]
Navigating Apoptosis: A Comparative Safety Analysis of Pelcitoclax and First-Generation Bcl-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 2 (Bcl-2) family of proteins represents a critical node in the regulation of apoptosis, making them a prime target for anticancer therapies. The advent of Bcl-2 homology 3 (BH3) mimetics has revolutionized the treatment landscape for several hematological malignancies. However, the therapeutic window of these agents is often dictated by their safety profile. This guide provides an in-depth comparison of the safety profile of a newer entrant, Pelcitoclax (APG-1252), with that of first-generation Bcl-2 inhibitors, including Navitoclax (ABT-263), Obatoclax, and the preclinical compound ABT-737.
Executive Summary
This compound, a potent dual inhibitor of Bcl-2 and Bcl-xL, has been developed with an innovative prodrug strategy aimed at mitigating the dose-limiting toxicities observed with earlier Bcl-2 inhibitors.[1] The primary challenge with first-generation dual Bcl-2/Bcl-xL inhibitors, such as Navitoclax and its precursor ABT-737, has been on-target thrombocytopenia, a direct consequence of Bcl-xL inhibition which is essential for platelet survival.[2][3] Obatoclax, a pan-Bcl-2 family inhibitor, presents a different safety profile characterized by neurological and infusion-related toxicities.[4] This guide will dissect the available clinical and preclinical data to provide a clear comparison of the safety profiles of these agents, supported by experimental methodologies and pathway visualizations.
Comparative Safety Data
The following tables summarize the key treatment-related adverse events (TRAEs) reported in clinical trials for this compound, Navitoclax, and Obatoclax. Data for ABT-737 is derived from preclinical studies due to its lack of oral bioavailability and subsequent clinical development.[3]
Table 1: Hematological Adverse Events
| Adverse Event | This compound (APG-1252) | Navitoclax (ABT-263) | Obatoclax | ABT-737 (Preclinical) |
| Thrombocytopenia | Reduced platelet counts reported, but noted as less frequent with a once-weekly schedule.[1][5][6][7][8] Grade 3/4 events have been observed.[9] | Major dose-limiting toxicity.[2][10][11] Grade 3/4 thrombocytopenia is common.[10][12] | Occasional grade 3 or 4 events, potentially related to underlying disease.[4] | Thrombocytopenia identified as a major concern, leading to the development of more selective inhibitors.[3] |
| Neutropenia | Reported, including Grade 3/4 events.[12][13] | Common, with Grade 3/4 events reported.[10][12] | Occasional grade 3 or 4 events, potentially related to underlying disease.[4] | Dose-dependent and reversible lymphopenia observed in animal models.[11] |
| Anemia | Reported, including Grade 3/4 events.[13] | Grade 3 anemia has been reported. | Grade 3/4 anemia has been observed.[14] | Not a prominently reported toxicity in preclinical studies. |
Table 2: Non-Hematological Adverse Events
| Adverse Event Category | This compound (APG-1252) | Navitoclax (ABT-263) | Obatoclax | ABT-737 (Preclinical) |
| Gastrointestinal | Nausea and diarrhea reported.[13] | Diarrhea and nausea are common.[2] | Not a prominent feature of its toxicity profile. | Gastrointestinal distress observed in murine models.[2] |
| Hepatic | Transaminase (ALT/AST) elevations are common.[1][6][13][15] | Elevated alanine transaminase (ALT) has been reported. | Not a primary reported toxicity. | No significant abnormalities in serum chemistries reported.[16] |
| Neurological | Dizziness has been reported.[13] | Not a primary reported toxicity. | Dose-limiting toxicities include somnolence, euphoria, ataxia, and confusion.[4][6][17] | Not extensively studied for neurological effects. |
| Constitutional | Fatigue is a commonly reported adverse event.[13] | Fatigue is a common toxicity.[10] | Fatigue has been reported.[14] | Mild lethargy reported in in-vivo studies.[2] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying both the efficacy and toxicity of these inhibitors, it is crucial to visualize the Bcl-2 signaling pathway and the typical workflow for assessing the safety of such compounds.
Caption: Bcl-2 signaling pathway and points of intervention by inhibitors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Application of a Rat Liver Drug Bioactivation Transcriptional Response Assay Early in Drug Development That Informs Chemically Reactive Metabolite Formation and Potential for Drug-induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicology | MuriGenics [murigenics.com]
- 4. researchgate.net [researchgate.net]
- 5. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. researchgate.net [researchgate.net]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
- 9. Preclinical safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BH3 profiling discriminates on-target small molecule BH3 mimetics from putative mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BH3 profiling discriminates on-target small molecule BH3 mimetics from putative mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. m.youtube.com [m.youtube.com]
- 15. DOT Language | Graphviz [graphviz.org]
- 16. sketchviz.com [sketchviz.com]
- 17. mdpi.com [mdpi.com]
Navigating Resistance: A Comparative Analysis of Pelcitoclax in Overcoming Cross-Resistance to Anticancer Agents
For researchers and drug development professionals, understanding and overcoming therapeutic resistance is a critical challenge in oncology. Pelcitoclax (APG-1252), a novel, potent dual inhibitor of B-cell lymphoma 2 (Bcl-2) and Bcl-extra large (Bcl-xL), is emerging as a promising agent to circumvent resistance to various anticancer therapies. This guide provides a comprehensive comparison of this compound's efficacy in combination with other anticancer agents, supported by preclinical experimental data, to elucidate its potential in treating resistant cancers.
This compound works by restoring the natural process of apoptosis, or programmed cell death, which is often evaded by cancer cells due to the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][2] Resistance to conventional chemotherapies and targeted agents can be multifactorial, but a common mechanism involves the upregulation of other anti-apoptotic proteins, such as myeloid cell leukemia-1 (Mcl-1). Preclinical studies have demonstrated that this compound, when used in combination with agents that can modulate these resistance pathways, exhibits synergistic antitumor activity.
Comparative Efficacy of this compound Combinations
The following tables summarize the quantitative data from key preclinical studies, highlighting the synergistic effects of this compound with various anticancer agents in different cancer models.
Table 1: In Vitro Synergistic Effects of this compound (APG-1252-M1) with Other Anticancer Agents*
| Cancer Type | Cell Line | Combination Agent | IC50 (this compound alone) | IC50 (Combination) | Synergy Observation |
| Gastric Cancer | HGC-27 | Paclitaxel | - | - | Strong synergy observed with the combination leading to enhanced apoptosis. |
| Nasopharyngeal Carcinoma | CNE-2 | Gemcitabine | ~10 µM | <5 µM | Significant synergistic cytotoxicity. |
| Non-Small Cell Lung Cancer (Osimertinib-Resistant) | H1975-OR | Osimertinib | >10 µM | ~1 µM | Synergistically decreased cell survival and enhanced apoptosis. |
*APG-1252-M1 is the active metabolite of this compound used in in vitro studies.
Table 2: In Vivo Antitumor Activity of this compound in Combination Therapy
| Cancer Model | Combination Agent | This compound Dose/Schedule | Combination Treatment Outcome |
| Gastric Cancer Xenograft (HGC-27) | Paclitaxel | 50 mg/kg, weekly | Significant tumor growth inhibition compared to either agent alone. |
| Nasopharyngeal Carcinoma Xenograft (CNE-2) | Gemcitabine | 50 mg/kg, twice weekly | Markedly enhanced tumor suppression and prolonged survival. |
| Osimertinib-Resistant NSCLC Xenograft | Osimertinib | 50 mg/kg, weekly | Effective inhibition of tumor growth in resistant models. |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound in combination therapies are underpinned by its ability to target the core apoptotic machinery while the partner drug mitigates resistance mechanisms.
One key mechanism of resistance to Bcl-2/Bcl-xL inhibitors is the upregulation of Mcl-1. Taxanes, such as paclitaxel, have been shown to downregulate Mcl-1.[1] The combination of this compound and a taxane therefore creates a dual assault on the cancer cell's survival mechanisms.
Caption: this compound and Taxane Synergy in Inducing Apoptosis.
In the context of osimertinib resistance in Non-Small Cell Lung Cancer (NSCLC), this compound has been shown to be effective.[3] Resistance to osimertinib can be mediated by various mechanisms, and the addition of this compound helps to overcome this by directly inducing apoptosis, a pathway that may still be intact in resistant cells.
In nasopharyngeal carcinoma, the combination of this compound and gemcitabine has been found to synergistically suppress tumor growth by inactivating the JAK-2/STAT3 signaling pathway, which leads to the downregulation of Mcl-1.[2]
Caption: this compound and Gemcitabine Inhibit the JAK-2/STAT3/Mcl-1 Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro Cell Viability and Synergy Assays
-
Cell Culture: Human cancer cell lines (e.g., HGC-27, CNE-2, H1975-OR) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of this compound (as its active metabolite, APG-1252-M1) and/or the combination agent (paclitaxel, gemcitabine, or osimertinib) for 72 hours.
-
Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.
-
Synergy Analysis: The combination index (CI) was calculated using the Chou-Talalay method with CompuSyn software. CI values < 1, = 1, and > 1 indicate synergy, additivity, and antagonism, respectively.
In Vivo Xenograft Tumor Models
-
Animal Models: Female BALB/c nude mice (4-6 weeks old) were used. All animal procedures were approved by the Institutional Animal Care and Use Committee.
-
Tumor Implantation: 1 x 10^7 cancer cells (e.g., HGC-27, CNE-2) were suspended in Matrigel and subcutaneously injected into the right flank of each mouse.
-
Drug Administration: When tumors reached a volume of 100-150 mm³, mice were randomized into control and treatment groups. This compound was administered intravenously or orally at the specified doses and schedules. Combination agents were administered as per established protocols.
-
Tumor Measurement: Tumor volumes were measured twice weekly using calipers and calculated using the formula: Volume = (length × width²) / 2.
-
Efficacy Evaluation: Antitumor efficacy was evaluated by comparing the tumor growth inhibition (TGI) in the treated groups to the vehicle control group.
Western Blot Analysis
-
Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using the BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against Bcl-2, Bcl-xL, Mcl-1, cleaved caspase-3, and β-actin, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
The following workflow illustrates the general process of evaluating this compound's efficacy in overcoming therapeutic resistance.
Caption: Workflow for Investigating this compound in Resistant Cancers.
References
Safety Operating Guide
Proper Disposal of Pelcitoclax: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Pelcitoclax, a potent Bcl-2/Bcl-xl inhibitor, are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.
This compound (also known as APG-1252) is a powerful antineoplastic and pro-apoptotic agent.[1] Due to its cytotoxic potential, all waste generated from its use, including unused product, contaminated materials, and empty containers, must be managed as hazardous chemical waste. Adherence to institutional, local, state, and federal regulations is mandatory.
Personal Protective Equipment (PPE) and Handling
Before beginning any procedure involving this compound, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).[2]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles.[2] |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile) | Prevents skin contact and absorption.[2] |
| Body Protection | Impervious clothing, such as a lab coat | Minimizes the risk of skin exposure.[2] |
| Respiratory Protection | Suitable respirator | Required when handling the powder form to avoid inhalation of dust.[2] |
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2]
Step-by-Step Disposal Procedure
The proper disposal of this compound and associated waste involves a multi-step process that ensures the safety of laboratory personnel and the environment.
1. Designate a Hazardous Waste Accumulation Area:
-
Identify a specific, secure area within the laboratory for the accumulation of hazardous waste.
-
This area should be clearly marked with appropriate warning signs.
2. Obtain a Labeled, Leak-Proof Hazardous Waste Container:
-
Use a container that is compatible with the chemical waste and is in good condition.
-
The container must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound."
3. Segregate this compound Waste:
-
It is crucial to never mix this compound waste with other waste streams.[3]
-
Keep this compound waste separate from non-hazardous laboratory trash and other chemical waste unless specifically instructed by your institution's environmental health and safety (EHS) department.
4. Dispose of Contaminated Materials:
-
All materials that have come into contact with this compound, such as gloves, pipette tips, absorbent pads, and labware, must be disposed of as hazardous waste.[4]
-
Place these items directly into the designated hazardous waste container.
5. Manage Empty Containers:
-
Handle uncleaned containers that held this compound as you would the product itself.[5]
-
These containers should be placed in the hazardous waste container for disposal. Do not rinse them into the sink.
6. Seal the Waste Container:
-
When the container is full or ready for disposal, ensure it is tightly sealed to prevent leaks or spills.[6]
7. Arrange for Pickup by an Approved Waste Collector:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Only approved waste collectors are permitted to transport and dispose of chemotherapy and other hazardous chemical waste.[3]
Accidental Release Measures
In the event of a spill, immediate action is necessary to contain the material and protect personnel.
1. Evacuate Personnel:
-
Immediately evacuate all non-essential personnel from the affected area.[2]
2. Ensure Adequate Ventilation:
-
If it is safe to do so, increase ventilation in the area to disperse any airborne dust or vapors.[2]
3. Contain the Spill:
-
Prevent the further spread of the spill. Do not allow the material to enter drains or watercourses.[2]
4. Absorb the Spilled Material:
-
For liquid spills, use a finely-powdered, liquid-binding material such as diatomite or universal binders to absorb the solution.[2]
-
For solid spills, carefully collect the powder without creating dust.
5. Collect Contaminated Material:
-
Place all absorbed material and any contaminated items into a labeled hazardous waste container.
6. Decontaminate the Area:
-
Scrub the affected surfaces and any contaminated equipment with alcohol.[2]
7. Dispose of as Hazardous Waste:
-
All materials used for cleanup must be disposed of as hazardous waste in accordance with the procedures outlined above.
Regulatory Compliance
Disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local regulations.[2] It is the responsibility of the researcher and their institution to be aware of and adhere to these regulations. Consult with your institution's EHS department for specific guidance and to ensure full compliance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
